(S)-N-Boc-3-methylmorpholine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-methylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUBIYDVJGIQH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672103 | |
| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022094-01-4 | |
| Record name | 1,1-Dimethylethyl (3S)-3-methyl-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022094-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Scaffold
In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a privileged scaffold. Its unique combination of properties—a non-planar, chair-like conformation, improved aqueous solubility conferred by the ether oxygen, and a basic nitrogen atom that can be readily functionalized—makes it an invaluable component in the medicinal chemist's toolkit. The introduction of stereocenters onto this scaffold further enhances its utility, allowing for precise three-dimensional interactions with biological targets.[1]
(S)-N-Boc-3-methylmorpholine is a chiral building block of significant interest. It provides researchers with a synthetically versatile intermediate to incorporate the structurally important (S)-3-methylmorpholine moiety into complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the secondary amine during multi-step syntheses, allowing for its selective deprotection under specific acidic conditions when the nitrogen's reactivity is required. This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for professionals in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, key identifying information and properties of related analogs provide a strong predictive framework.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | [2] |
| Synonyms | This compound, (S)-1-N-Boc-2-methylmorpholine | [2] |
| CAS Number | 1022094-01-4; 92001-93-9 | [2] |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [3] |
| Physical State | Colorless to pale yellow liquid or low-melting solid. | Inferred from analogs |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. | Inferred from analogs |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. |
Molecular Structure and Conformational Analysis
The utility of this compound in stereoselective synthesis is intrinsically linked to its three-dimensional structure.
Caption: 2D Structure of this compound.
-
Stereochemistry: The molecule possesses a single chiral center at the C3 position of the morpholine ring, dictating the (S) configuration. This stereocenter is crucial for creating specific enantiomers of target pharmaceutical compounds. The methyl group projects from this center.
-
Conformational Preference: Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. Computational studies on morpholine itself estimate the chair conformer to be significantly more stable than boat or twist-boat forms. In N-substituted morpholines, the large and sterically demanding N-Boc group is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C2 and C6. This locks the ring into a relatively rigid conformational state, which can be advantageous for predictable molecular modeling and rational drug design.
Synthesis and Purification
The most direct and common synthesis of this compound involves the protection of the commercially available secondary amine, (S)-3-methylmorpholine. The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: N-Boc Protection
This protocol is a representative procedure based on standard methods for the N-protection of secondary amines.
-
Reagent Preparation: To a solution of (S)-3-methylmorpholine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (TEA, 1.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Expert Insight: The use of a base like TEA is common, though not strictly necessary, as it neutralizes the tert-butoxide byproduct, preventing potential side reactions and driving the reaction to completion. DCM is an excellent solvent due to its inertness and ease of removal.
-
-
Reaction: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the cooled amine solution over 15-20 minutes.
-
Expert Insight: Slow addition of the Boc anhydride is crucial to control the exotherm of the reaction and minimize the formation of impurities.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Expert Insight: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely available in public databases, the structure of this compound allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR (Proton NMR):
-
Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm .
-
Methyl Group: A doublet integrating to 3 protons will be present, likely around δ 1.1-1.3 ppm , due to coupling with the adjacent proton at C3.
-
Morpholine Ring Protons: A series of complex multiplets will be observed between δ 2.5-4.0 ppm . The protons on carbons adjacent to the nitrogen (C2, C6) and oxygen (C5, C3) will be deshielded and appear further downfield. Due to the chair conformation and the chiral center, these protons are diastereotopic and will exhibit complex splitting patterns.
-
-
¹³C NMR (Carbon NMR):
-
Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around δ 80-81 ppm and one for the methyl carbons around δ 28.5 ppm . The carbonyl carbon will appear significantly downfield, around δ 154-155 ppm .
-
Methyl Group: A signal in the aliphatic region, typically δ 15-20 ppm .
-
Morpholine Ring Carbons: Signals for the four unique ring carbons will appear between δ 40-70 ppm . Carbons adjacent to the oxygen (C3, C5) will be further downfield than those adjacent only to nitrogen.
-
-
FT-IR (Infrared Spectroscopy):
-
A strong, characteristic absorption band for the carbamate carbonyl (C=O) stretch will be prominent in the region of 1680-1700 cm⁻¹ .
-
C-H stretching vibrations from the aliphatic methyl and methylene groups will be observed around 2850-3000 cm⁻¹ .
-
A strong C-O stretching band from the morpholine ether linkage and the Boc group will be visible around 1100-1250 cm⁻¹ .
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected at m/z 202.14. A common adduct with sodium [M+Na]⁺ would be observed at m/z 224.13.[3]
-
A characteristic fragmentation pattern is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a significant fragment ion.
-
Chemical Reactivity: The Role of the Boc Group
The primary utility of the Boc group is its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. This orthogonality makes it a cornerstone of modern synthetic strategy.
Deprotection Protocol
The removal of the Boc group regenerates the free secondary amine, (S)-3-methylmorpholine, which can then participate in subsequent reactions such as alkylations, acylations, or couplings.
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Procedure: Dissolve the this compound (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl, 4M in dioxane).
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free amine.
-
Trustworthiness: This is a robust and high-yielding reaction. The formation of volatile byproducts (isobutylene and CO₂) helps drive the reaction to completion.
-
Applications in Drug Development
This compound serves as a key pharmaceutical intermediate, enabling the stereoselective installation of the 3-methylmorpholine motif.[4] This scaffold is found in a range of biologically active compounds and clinical candidates. The morpholine ring is often employed to:
-
Enhance Pharmacokinetic Properties: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and metabolic stability, while the overall scaffold can enhance cell permeability and brain penetration.[1]
-
Provide a 3D Vector: The defined chair conformation and the stereocenter at C3 allow for the precise positioning of other functional groups, optimizing interactions with enzyme active sites or receptor binding pockets.
-
Act as a Versatile Linker: Following deprotection, the secondary amine provides a reactive handle for linking the morpholine unit to other parts of a drug molecule.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicology data for this compound is not available, a robust safety assessment can be made based on its precursor and general chemical class.
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Precursor Hazards: The starting material, (S)-3-methylmorpholine, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5]
-
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
References
(S)-N-Boc-3-methylmorpholine CAS number 1022094-01-4
An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine (CAS: 1022094-01-4): Synthesis, Applications, and Methodologies for Drug Discovery
Executive Summary
This compound is a chiral heterocyclic building block of significant value in contemporary drug discovery and medicinal chemistry. Its utility stems from the integration of two critical components: the morpholine scaffold, a "privileged structure" known to impart favorable pharmacokinetic properties, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which enables its strategic use in complex, multi-step synthetic campaigns. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, strategic applications, and essential protocols related to this versatile intermediate.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The "Privileged" Nature of Chiral Morpholines
The morpholine ring is a six-membered heterocycle frequently employed in medicinal chemistry for its advantageous biological, metabolic, and physicochemical properties.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in optimizing a drug candidate's profile.[2][3] Chiral morpholines, such as the (S)-3-methyl derivative, offer an additional layer of sophistication, allowing for stereospecific interactions with biological targets, which is crucial for enhancing potency and selectivity.[4]
Role in Modulating Pharmacokinetics and Pharmacodynamics
The morpholine moiety is particularly valuable in the design of drugs targeting the central nervous system (CNS).[3][5] The weak basicity of the nitrogen atom (pKa ~8.5 for morpholine) is close to physiological pH, which can aid in improving oral bioavailability and permeability across the blood-brain barrier.[2] By serving as a versatile scaffold, it correctly orients functional groups for optimal binding with receptors and enzymes while simultaneously fine-tuning the molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2]
This compound: A Key Synthetic Intermediate
This compound serves as a protected, shelf-stable precursor to the reactive (S)-3-methylmorpholine. The Boc group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) and its straightforward removal under acidic conditions.[6][7] This allows chemists to perform modifications on other parts of a molecule without unintended reactions at the morpholine nitrogen, making it an indispensable tool for constructing complex bioactive compounds.
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.
Core Properties
| Property | Value | Reference |
| CAS Number | 1022094-01-4 | [8][9] |
| Molecular Formula | C₁₀H₁₉NO₃ | [8] |
| Molecular Weight | 201.26 g/mol | [8] |
| Synonym | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | [10] |
| Purity | Typically ≥97% | [8] |
| Storage | Store at 2-8°C | [11] |
Predicted Spectroscopic Data
While experimental spectra should always be acquired for confirmation, the following table outlines the expected spectroscopic characteristics for verification of the compound's identity.
| Technique | Expected Characteristics |
| ¹H NMR | ~1.45 ppm: Sharp singlet, 9H (tert-butyl group of Boc). ~1.15 ppm: Doublet, 3H (methyl group at C3). ~2.5-4.0 ppm: Series of complex multiplets, 7H (morpholine ring protons). The protons adjacent to the nitrogen and oxygen atoms will be the most downfield. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~70-75 ppm: C5 of the morpholine ring (adjacent to oxygen). ~65-70 ppm: C2 of the morpholine ring (adjacent to oxygen). ~45-55 ppm: C3 and C6 of the morpholine ring. ~15-20 ppm: Methyl carbon at C3. |
| Mass Spec (ESI+) | m/z 202.14: [M+H]⁺. m/z 146.10: [M - C₄H₈ + H]⁺ (loss of isobutylene). m/z 102.09: [M - Boc + H]⁺ (loss of the entire Boc group). |
Synthetic Strategy & Protocols
The synthesis of this compound is typically achieved in a two-step sequence starting from a chiral morpholinone precursor.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Part A: Synthesis of the Precursor, (S)-3-methylmorpholine
The most direct route involves the reduction of the corresponding lactam (morpholinone).
-
Causality & Choice of Reagent: The amide carbonyl of (S)-5-methylmorpholin-3-one must be fully reduced to a methylene group (-CH₂-). Strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are ideal for this transformation. LiAlH₄ is highly reactive and capable of reducing both esters and amides, making it a robust choice for this step. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Protocol 4.2.1: Reduction of (S)-5-methylmorpholin-3-one [11][12]
-
Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (3.0 eq.) suspended in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by sequential, dropwise addition of water, followed by 2N aqueous sodium hydroxide solution, and finally more water at 0°C (Fieser workup).[12]
-
Workup: Stir the resulting mixture for 30-60 minutes. Add a suitable organic solvent (e.g., dichloromethane) and anhydrous sodium sulfate to the slurry and continue stirring.
-
Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with the organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to yield crude (S)-3-methylmorpholine, which can be used directly in the next step or purified further by distillation if required.
-
Part B: N-Boc Protection of (S)-3-methylmorpholine
This is a standard procedure for protecting a secondary amine.
-
Causality & Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine of (S)-3-methylmorpholine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen, facilitating the reaction and driving it to completion. The Boc group is sterically bulky, preventing over-alkylation, and electronically stable to many reagents, making it an excellent protecting group.[13]
-
Protocol 4.3.1: Standard N-Boc Protection [6]
-
Setup: Dissolve the crude (S)-3-methylmorpholine (1.0 eq.) from the previous step in an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask.
-
Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) to the mixture. The addition can be done portion-wise as a solid or dropwise as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine (saturated NaCl solution).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
-
Applications in Drug Development
The primary role of this compound is to serve as a chiral building block for introducing the (S)-3-methylmorpholine moiety into a target molecule.
Strategic Incorporation into Lead Compounds
The typical workflow involves deprotecting the Boc group to reveal the secondary amine, which can then participate in various coupling reactions. This strategy is used to append the morpholine ring to a larger molecular scaffold, often in the later stages of a synthesis. This approach is valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.[1]
Application Workflow
Caption: Common synthetic sequence using the title compound.
Case Studies: CNS-Active Agents and Kinase Inhibitors
The 3-methylmorpholine moiety has been incorporated into potent and selective ATP-competitive mTOR kinase inhibitors.[2] In these structures, the chiral morpholine can form key hydrogen bonds or occupy specific pockets within the enzyme's active site, contributing to high affinity and selectivity. Its favorable PK properties also make it a common feature in compounds designed to be brain-penetrant for treating CNS disorders.[2][3]
N-Boc Deprotection: Releasing the Core Amine
The final step in utilizing this building block is the efficient and clean removal of the Boc protecting group.
-
Causality & Mechanism: The Boc group is cleaved under acidic conditions. The acid protonates the carbamate oxygen, leading to the elimination of gaseous isobutylene and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[7] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. Alternatively, 4M HCl in dioxane is another standard reagent that yields the amine as its hydrochloride salt, which is often a stable, crystalline solid.[6][14]
-
Protocol 6.0.1: TFA-Mediated Deprotection [15]
-
Setup: Dissolve the this compound (1.0 eq.) in Dichloromethane (DCM) (approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup (for free amine): Remove the solvent and excess TFA in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ or Na₂CO₃ solution to neutralize the acid and deprotonate the amine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected (S)-3-methylmorpholine.
-
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and strategic route to incorporating the pharmacologically significant chiral 3-methylmorpholine scaffold into drug candidates. Its robust synthesis, the stability of the Boc protecting group, and the straightforward deprotection protocols make it an essential tool for medicinal chemists. A thorough understanding of its properties and associated methodologies, as detailed in this guide, empowers researchers to leverage this building block effectively in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 1022094-01-4 this compound AKSci X8601 [aksci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. parchem.com [parchem.com]
- 11. Page loading... [guidechem.com]
- 12. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 13. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
Introduction: The Role and Characterization of (S)-N-Boc-3-methylmorpholine
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-N-Boc-3-methylmorpholine
This compound is a chiral saturated heterocycle that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid morpholine scaffold, combined with the stereocenter at the C3 position and the versatile N-Boc protecting group, makes it an attractive precursor for the synthesis of complex molecules with defined three-dimensional architectures, often explored as potential therapeutic agents.[1] The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable means of protecting the morpholine nitrogen, allowing for selective transformations at other positions of the molecule.[2]
Accurate and comprehensive structural confirmation is paramount to ensure the quality and identity of such a key intermediate. This guide provides an in-depth analysis of the essential spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application scientist's perspective, focusing not just on the data itself, but on the causal logic behind the experimental setup and the interpretation of the resulting spectra.
Molecular Structure and Conformation
To properly interpret spectroscopic data, one must first understand the molecule's structure. This compound consists of a morpholine ring in a chair conformation, with a methyl group at the chiral C3 position and a bulky Boc group on the nitrogen atom.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Acquisition
A self-validating protocol for NMR analysis involves ensuring instrument calibration and using a standard solvent and reference.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for N-Boc protected compounds and its well-defined residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths are crucial for resolving the complex multiplets of the morpholine ring protons.
-
¹H NMR Acquisition: Acquire with a standard pulse sequence, ensuring a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by distinct regions corresponding to the Boc group, the methyl group, and the morpholine ring protons. The presence of the bulky Boc group can lead to rotamers, potentially causing broadening or duplication of some signals.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~ 4.0 – 3.8 | m | 2H | H2 (axial & equatorial) | These protons are adjacent to the chiral center (C3) and the nitrogen atom, leading to diastereotopicity and complex splitting patterns. They are expected to be downfield due to the influence of the adjacent nitrogen. |
| ~ 3.7 – 3.5 | m | 3H | H3, H6 (axial & equatorial) | This region contains the C3 proton, which is coupled to the C3-methyl group and the C2 protons, as well as the C6 protons adjacent to the ring oxygen. The chair conformation of the morpholine ring results in different magnetic environments for axial and equatorial protons, leading to complex multiplets rather than simple triplets.[4] |
| ~ 3.0 – 2.6 | m | 2H | H5 (axial & equatorial) | These protons are adjacent to the Boc-protected nitrogen. Their chemical shift can be variable depending on the conformation and solvent. |
| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) | This sharp singlet is the hallmark of the tert-butyl group of the Boc protector. Its integration to 9 protons is a key validation point.[5] |
| 1.25 | d | 3H | C3-CH ₃ | This signal appears as a doublet due to coupling with the single proton on C3. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the Boc group, the methyl group, and the four distinct carbons of the morpholine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~ 155.0 | C =O (Boc) | The carbamate carbonyl carbon appears in this characteristic downfield region. Its chemical shift can be sensitive to solvent effects.[6] |
| ~ 79.8 | -C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is consistently found around 80 ppm. |
| ~ 67.0 | C6 | This carbon is adjacent to the ring oxygen, resulting in a downfield shift typical for ethers.[7] |
| ~ 52.1 | C3 | The chiral carbon bearing the methyl group. Its shift is influenced by both the adjacent nitrogen and methyl substituent. |
| ~ 45.5 | C2 | This carbon is adjacent to the nitrogen and the chiral center. |
| ~ 43.0 | C5 | This carbon is adjacent to the nitrogen. In N-substituted morpholines, the carbons alpha to the nitrogen are typically in this region.[8] |
| ~ 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give rise to a strong, sharp signal.[5] |
| ~ 16.5 | C3-C H₃ | The methyl group carbon at the C3 position appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. The choice of an Attenuated Total Reflectance (ATR) accessory is a common and efficient method for solid or liquid samples, requiring minimal preparation.
Experimental Protocol: FT-IR-ATR
-
Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of this compound is dominated by absorptions from the carbamate group and the aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| 2975-2850 | Strong | C-H Stretch (aliphatic) | These bands correspond to the stretching vibrations of the sp³ C-H bonds in the morpholine ring, methyl, and tert-butyl groups.[9] |
| ~ 1695 | Very Strong | C=O Stretch (Carbamate) | This is the most diagnostic peak in the spectrum. Its position is characteristic of the carbonyl in a carbamate functional group. The high intensity is due to the large change in dipole moment during the vibration.[10][11] |
| ~ 1400 | Medium | C-N Stretch | This region often contains vibrations associated with the C-N bond of the carbamate. |
| ~ 1160 | Strong | C-O-C Stretch (Ether & Carbamate) | A strong, broad absorption in this region is characteristic of the asymmetric C-O-C stretching of the morpholine ether linkage and the C-O bond of the carbamate ester. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural insights. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique suitable for polar, non-volatile compounds.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Use positive ion mode (ESI+) as the morpholine nitrogen is basic and readily protonated to form [M+H]⁺.
-
Analysis: Infuse the sample directly into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum.
MS Spectral Interpretation
The Boc group is notoriously labile in the gas phase, and its fragmentation pattern is highly diagnostic.[12] The molecular weight of C₁₀H₁₉NO₃ is 201.26 g/mol .[13]
| Expected m/z | Ion Formula | Rationale and Expert Insights |
| 224.14 | [M+Na]⁺ | The sodium adduct is commonly observed with ESI and serves as confirmation of the molecular weight. |
| 202.14 | [M+H]⁺ | The protonated molecular ion. This may be of low abundance due to facile in-source fragmentation. |
| 146.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (-56 Da). This is a hallmark fragmentation of the Boc group and is often the base peak in the spectrum. It occurs via a rearrangement mechanism.[14][15] |
| 102.09 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (-100 Da). This fragmentation results in the protonated (S)-3-methylmorpholine core, confirming the identity of the heterocyclic scaffold. |
Visualization of Key Fragmentation Pathways
Caption: Primary ESI-MS fragmentation pathways for this compound.
Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. FT-IR provides rapid verification of key functional groups, most notably the carbamate C=O stretch. Finally, ESI-MS confirms the molecular weight and reveals a diagnostic fragmentation pattern dominated by the loss of the Boc protecting group. Together, these techniques form a self-validating system of analysis, ensuring the structural integrity and purity of this important synthetic building block for researchers and drug development professionals.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. a2bchem.com [a2bchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 8. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1022094-01-4 | (S)-N-Boc-3-Methylmorpholin | this compound - Capot Chemisch [capotchem.com]
- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 15. reddit.com [reddit.com]
Commercial availability and suppliers of (S)-N-Boc-3-methylmorpholine
An In-Depth Technical Guide to (S)-N-Boc-3-methylmorpholine for Drug Discovery Professionals
Introduction
This compound, identified by CAS number 1022094-01-4, is a chiral heterocyclic building block of significant interest in the field of medicinal chemistry and drug development. As a derivative of morpholine, a privileged scaffold in numerous approved drugs, it offers a unique combination of physicochemical properties beneficial for crafting novel therapeutic agents, particularly for central nervous system (CNS) targets.[1][2][3] The presence of the chiral center at the C-3 position, stereochemically defined as (S), allows for precise three-dimensional orientation of substituents, which is critical for achieving selective and potent interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it a versatile intermediate in multi-step synthetic campaigns.[4] This guide provides a comprehensive overview of its commercial availability, synthesis, purification, characterization, and applications for researchers and scientists in the pharmaceutical industry.
Physicochemical Properties and Specifications
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value |
| IUPAC Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate[5] |
| Synonyms | (S)-N-Boc-3-Methylmorpholin, (S)-tert-butyl 3-methylmorpholine-4-carboxylate |
| CAS Number | 1022094-01-4[5] |
| Molecular Formula | C₁₀H₁₉NO₃[6] |
| Molecular Weight | 201.26 g/mol |
| InChI Key | LSDUBIYDVJGIQH-QMMMGPOBSA-N[5] |
| Appearance | Typically a solid or oil |
| Purity | Commercially available with purities often ≥97%[5] |
| Storage | Ambient temperature[5] |
Commercial Availability and Sourcing
This compound is available from a variety of chemical suppliers specializing in building blocks for research and development. Sourcing from reputable vendors is critical to ensure high purity and batch-to-batch consistency, which are prerequisites for reproducible synthetic outcomes.
| Supplier | Country of Origin (Example) | CAS Number Listed | Notes |
| Sigma-Aldrich | Global | 1022094-01-4 | Offers the product through its partner Fluorochem.[5] |
| Parchem | USA | 92001-93-9 (related) | A supplier of specialty chemicals.[6] |
| ChemicalBook | Global | Multiple | A platform listing various manufacturers and distributors from China, the USA, and the UK.[7] |
| BLD Pharmatech | China | 215917-98-9 (related ester) | Lists related morpholine dicarboxylates.[8] |
| PharmaBlock | China | 215917-98-9 (related ester) | A key supplier of building blocks for drug discovery.[9] |
Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify purity and identity before use.
Synthesis, Purification, and Characterization
Proposed Synthetic Pathway
The synthesis of chiral 3-substituted morpholines can be achieved through various strategies. A common and effective approach involves the cyclization of a chiral amino alcohol precursor. The following pathway is a logical and field-proven method adapted from established syntheses of similar morpholine derivatives.[10][11]
The causality behind this synthetic choice lies in the ready availability of the chiral starting material, (S)-2-amino-1-propanol, and the high efficiency of the subsequent alkylation and cyclization steps.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.
-
N-Alkylation: To a solution of (S)-2-amino-1-propanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. After completion, cool the reaction, filter the solids, and concentrate the filtrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate from the previous step in anhydrous THF and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C. In a separate flask, prepare a suspension of sodium hydride (NaH, 2.0 eq) in THF. Add the mesylated intermediate solution dropwise to the NaH suspension and allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with water, add aqueous HCl to remove the THP protecting group, and then neutralize.
-
N-Boc Protection: Extract the aqueous layer with dichloromethane (DCM). To the crude (S)-3-methylmorpholine in DCM, add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4-6 hours.
-
Work-up: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification Protocol: Flash Column Chromatography
Purification is critical to remove unreacted starting materials and byproducts. Flash column chromatography is the standard and most effective method for this purpose.[13]
-
Column Preparation: Dry pack a glass column with silica gel (230-400 mesh). Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.[14][15]
Analytical Characterization and Quality Control
The identity, purity, and stereochemical integrity of the final product must be confirmed through rigorous analytical testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the compound.[16]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring stereochemical purity. Reverse-phase HPLC can be used to assess chemical purity.[]
Caption: Purification and Quality Control (QC) workflow.
Applications in Drug Development
The morpholine ring is a highly valued scaffold in drug discovery due to its favorable properties.[2] It is a saturated heterocycle that is metabolically stable, possesses a low pKa (making it a weak base at physiological pH), and has a good balance of hydrophilicity and lipophilicity. These features often improve a molecule's pharmacokinetic profile, including aqueous solubility and permeability across the blood-brain barrier (BBB).[1][3]
Role as a Chiral Scaffold
-
CNS Drug Discovery: The morpholine moiety is frequently incorporated into CNS-active agents. Its ability to improve BBB penetration is a key advantage for targeting receptors and enzymes within the brain.[1][2] The defined stereochemistry of this compound allows for the precise placement of substituents to optimize interactions with chiral biological targets, such as G-protein coupled receptors or enzyme active sites.
-
Metabolic Stability: The methyl group at the C-3 position can serve as a "metabolic blocker." By occupying a site that might otherwise be susceptible to oxidative metabolism (e.g., hydroxylation), it can enhance the metabolic stability and prolong the half-life of a drug candidate.
-
Vectorial Orientation: The C-3 methyl group provides a fixed anchor point, influencing the conformation of the morpholine ring and directing other substituents into specific spatial orientations. This is crucial for designing molecules with high affinity and selectivity for their intended target.
Synthetic Utility
The Boc-protected nitrogen makes this compound an ideal intermediate for further synthetic elaboration.[4] The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine. This amine can then participate in a wide array of chemical transformations, including:
-
Reductive amination
-
Amide bond formation
-
Buchwald-Hartwig amination[]
-
Nucleophilic substitution reactions
This versatility allows for the facile incorporation of the chiral 3-methylmorpholine core into a diverse range of complex molecular architectures, accelerating the synthesis of compound libraries for screening and lead optimization.[19]
Conclusion
This compound is a high-value chiral building block for modern drug discovery. Its well-defined stereochemistry, combined with the favorable pharmacokinetic properties imparted by the morpholine scaffold, makes it an attractive component for designing novel therapeutics, especially in the challenging arena of CNS diseases. A thorough understanding of its sourcing, synthesis, and analytical validation is paramount for its successful application in the laboratory. By leveraging this versatile intermediate, medicinal chemists can more effectively navigate the complex process of lead optimization and the development of next-generation medicines.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. a2bchem.com [a2bchem.com]
- 5. This compound | 1022094-01-4 [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. 215917-98-9|(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 9. (S)-4-tert-butyl 3-Methyl Morpholine-3,4-dicarboxylate | 215917-98-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
- 16. asianpubs.org [asianpubs.org]
- 19. A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties, including a weakly basic nitrogen atom and an ether oxygen, often impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved brain permeability.[4] This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the core synthetic strategies for constructing substituted morpholines, with a focus on the underlying principles, practical experimental details, and the latest advancements in the field.
Foundational Strategies: Cyclization of Acyclic Precursors
The most classical and widely employed approach to morpholine synthesis involves the intramolecular cyclization of appropriately functionalized acyclic precursors. These methods are valued for their reliability and the ready availability of starting materials.
Intramolecular Cyclization of N-Substituted Diethanolamines
The dehydration of N-substituted diethanolamines is a fundamental and historically significant method for preparing N-substituted morpholines. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires high temperatures.[5]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the hydroxyl groups, converting them into good leaving groups (water), thereby facilitating the intramolecular nucleophilic substitution (SN2) reaction.
-
High Temperature: Significant thermal energy is required to overcome the activation barrier for the dehydration and subsequent cyclization steps.[6]
Reaction Workflow: Dehydration of Diethanolamine
Caption: Workflow for the acid-catalyzed synthesis of morpholine.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine [6]
-
Reaction Setup: In a flask equipped with a distillation apparatus, cautiously add concentrated sulfuric acid to diethanolamine while cooling in an ice bath.
-
Heating: Heat the mixture to a high temperature (typically 180-210°C).[6] The reaction is monitored by the distillation of water.
-
Neutralization: After the reaction is complete (no more water distills), cool the mixture and neutralize it with a strong base (e.g., NaOH) to deprotonate the morpholine sulfate salt.
-
Isolation: The crude morpholine is then isolated by distillation. Due to its hygroscopic nature, careful drying of the product is essential.[6]
Cyclization of 1,2-Amino Alcohols
1,2-amino alcohols are versatile and readily available starting materials for the synthesis of a wide range of substituted morpholines.[1][7] A modern and efficient approach involves a two-step sequence using ethylene sulfate.[8][9][10]
Causality Behind Experimental Choices:
-
Ethylene Sulfate: This reagent acts as a 1,2-dielectrophile. The initial SN2 reaction with the amine is highly selective for N-alkylation over O-alkylation.[7][9][10]
-
Base (e.g., tBuOK): A strong base is required in the second step to deprotonate the hydroxyl group, which then undergoes an intramolecular SN2 reaction to close the ring.[7][9][10]
Reaction Mechanism: Morpholine Synthesis from a 1,2-Amino Alcohol
Caption: Synthesis of morpholines from 1,2-amino alcohols.
Experimental Protocol: Synthesis of a Substituted Morpholine using Ethylene Sulfate [7][9][10]
-
N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate.[6]
-
Cyclization: Add a strong base, such as potassium tert-butoxide (tBuOK), to the reaction mixture and heat to effect the intramolecular cyclization.
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or distillation.
| Starting Amino Alcohol | Product | Yield (%) | Reference |
| 2-Aminoethanol | Morpholine | High | [7][9][10] |
| (R)-2-Amino-1-propanol | (R)-3-Methylmorpholine | Good | [7][9][10] |
| (S)-Phenylglycinol | (S)-2-Phenylmorpholine | Good | [7][9][10] |
Ring Construction via Reductive Amination
Reductive amination is a powerful and versatile method for synthesizing N-substituted morpholines from dicarbonyl compounds or their equivalents.[11] This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent reduction.[11]
Causality Behind Experimental Choices:
-
Carbonyl Source: A 1,4-dicarbonyl equivalent, such as a dialdehyde generated in situ from the oxidation of a diol, is required.
-
Amine Source: A primary amine provides the nitrogen atom for the morpholine ring.
-
Reducing Agent: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. These reagents are mild enough to not reduce the starting carbonyl compound but are effective at reducing the iminium ion intermediate.[11]
Reaction Workflow: Reductive Amination for Morpholine Synthesis
Caption: General workflow for reductive amination synthesis of morpholines.
Experimental Protocol: Synthesis of N-Benzylmorpholine via Reductive Amination [12]
-
Dialdehyde Generation: Oxidize a suitable diol (e.g., diethylene glycol) using an oxidizing agent like sodium periodate to generate the corresponding dialdehyde in situ.[12]
-
Reductive Amination: To the in situ generated dialdehyde, add benzylamine followed by a reducing agent such as sodium triacetoxyborohydride.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction, extract the product, and purify by chromatography.
Asymmetric Synthesis of Chiral Morpholines
The synthesis of enantiomerically pure substituted morpholines is of paramount importance for the development of chiral drugs.[13] Several strategies have been developed to control the stereochemistry of the morpholine ring.
Asymmetric Hydrogenation
The asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, is a highly efficient method for producing chiral morpholines with excellent enantioselectivity.[14][15]
Causality Behind Experimental Choices:
-
Chiral Catalyst: A transition metal complex with a chiral ligand (e.g., a rhodium catalyst with a chiral bisphosphine ligand) is essential to induce enantioselectivity in the hydrogenation reaction.[14][15] The geometry and electronic properties of the ligand create a chiral environment that favors the formation of one enantiomer over the other.
-
Substrate Design: The presence of a double bond in the dehydromorpholine substrate allows for the stereoselective addition of hydrogen. An N-acyl group can act as a directing group, enhancing both reactivity and stereocontrol.[15]
Reaction Scheme: Asymmetric Hydrogenation of a Dehydromorpholine
Caption: Asymmetric synthesis of chiral morpholines via hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [14][15]
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the dehydromorpholine substrate and the chiral rhodium catalyst.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction at a specific temperature for the required time.
-
Analysis and Purification: After the reaction, carefully vent the reactor. Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC. Purify the product by column chromatography.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | up to 99% | [14][15] |
| N-Cbz-2-methyl-5,6-dihydro-4H-1,4-oxazine | Chiral Rh-bisphosphine complex | >95% | [14][15] |
Modern Synthetic Approaches
Cycloaddition Reactions
[3+2] and [4+2] cycloaddition reactions offer powerful and convergent strategies for the construction of the morpholine ring with high stereocontrol. For instance, a defluorinative cycloaddition of gem-difluoroalkenes with organic azides in the presence of morpholine as a solvent and base has been reported to produce highly substituted 1,2,3-triazoles with a morpholine moiety.[16]
Gold-Catalyzed Cyclization
Gold catalysts have emerged as powerful tools for the cyclization of alkynylamines and alkynylalcohols to form morpholine and piperazine derivatives.[17] These reactions proceed under mild conditions and with low catalyst loadings.
Reaction Scheme: Gold-Catalyzed Cyclization
Caption: Gold-catalyzed synthesis of morpholine derivatives.
Conclusion
The synthesis of substituted morpholines is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery. While classical methods based on the cyclization of acyclic precursors remain valuable, modern strategies involving catalytic and asymmetric approaches offer greater efficiency, selectivity, and access to novel chemical space. The choice of synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scalability of the process. A thorough understanding of the underlying reaction mechanisms and the rationale behind experimental conditions is crucial for the successful design and execution of synthetic routes to this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereochemistry of N-Boc Protected Morpholines
Abstract
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Protecting the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group is a cornerstone strategy in multi-step syntheses, enabling precise chemical manipulations. This guide provides an in-depth analysis of the stereochemical implications of N-Boc protection on the morpholine ring. We will explore the conformational biases introduced by the bulky Boc group, strategies for the stereoselective synthesis of chiral morpholines, advanced analytical techniques for stereochemical assignment, and the profound impact of this stereochemistry on drug design and development, exemplified by the synthesis of the antiemetic drug Aprepitant.
Introduction: The Morpholine Scaffold and the Role of N-Boc Protection
Morpholine, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a highly sought-after structural motif in modern drug discovery. Its favorable properties, including metabolic stability, low pKa, and good aqueous solubility, make it a common building block for enhancing the pharmacokinetic profile of drug candidates.[1] The nitrogen atom's basicity allows for strategic modifications, but it also necessitates the use of protecting groups during synthesis to prevent unwanted side reactions.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the morpholine nitrogen. Its steric bulk and electronic properties not only shield the nitrogen from undesired reactions but also profoundly influence the stereochemical environment of the entire heterocyclic ring. Understanding and controlling this stereochemistry is paramount, as the three-dimensional arrangement of atoms in a drug molecule is critical to its interaction with biological targets.
Conformational Landscape of N-Boc Morpholines
Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[2][3] The introduction of the sterically demanding N-Boc group introduces significant conformational constraints and preferences.
Ring Conformation and Substituent Orientation
The N-Boc group is large and generally prefers to occupy the equatorial position to minimize 1,3-diaxial steric interactions. This preference effectively "locks" the ring in a specific chair conformation. Solid-state analysis via X-ray crystallography consistently shows N-acyl morpholine derivatives adopting a chair conformation with the acyl group in an equatorial position.[4][5]
This conformational rigidity has critical implications for substituents at other positions on the ring. For a substituent at the C2 or C3 position, its orientation (axial or equatorial) is no longer in rapid flux but is largely fixed relative to the rest of the ring. This fixed spatial arrangement is crucial for dictating the molecule's binding affinity to its target protein.
The Anomeric Effect in N-Acyl Morpholines
A key stereoelectronic factor governing the conformation of N-Boc morpholines is the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor the axial position, despite potential steric hindrance.[6] In the context of an N-Boc morpholine, there can be a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ) orbital of the axial C-N bond, or between the nitrogen lone pair and the axial C-O σ orbital.[7][8] This hyperconjugation stabilizes the axial conformation of certain substituents, counteracting purely steric arguments.[9] The interplay between steric hindrance from the Boc group and these underlying stereoelectronic effects dictates the final conformational equilibrium.
Caption: Conformational equilibrium of N-Boc morpholine.
Stereoselective Synthesis of N-Boc Protected Morpholines
The demand for enantiomerically pure morpholine derivatives in drug development has driven the creation of numerous asymmetric synthetic strategies.[10] Protecting the nitrogen with a Boc group is often an integral step in these sequences.
Key Asymmetric Strategies
Common approaches to chiral N-Boc morpholines can be categorized based on when the key stereocenter is established.[11][12]
-
Stereocenter Formation Before Cyclization: This involves using starting materials from the "chiral pool" (e.g., amino acids) or creating a stereocenter in an acyclic precursor which is then cyclized to form the morpholine ring.[13]
-
Stereocenter Formation During Cyclization: Methods like organocatalyzed intramolecular aza-Michael additions can form the ring and a new stereocenter simultaneously.[14]
-
Stereocenter Formation After Cyclization: This powerful strategy involves creating an unsaturated morpholine (a dehydromorpholine) and then performing an asymmetric reaction, such as a transition-metal-catalyzed asymmetric hydrogenation, to set the desired stereocenter.[11][12][15] This approach has proven highly effective, achieving excellent yields and enantioselectivities (up to 99% ee) using catalysts like bisphosphine-rhodium complexes.[11][15]
Caption: General workflow for asymmetric morpholine synthesis.
Analytical Characterization of Stereochemistry
Confirming the absolute and relative stereochemistry of N-Boc protected morpholines is a critical, non-trivial task requiring a combination of advanced analytical techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining solution-state conformation and relative stereochemistry.[16]
-
Proton (¹H) NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them (described by the Karplus equation). Large coupling constants (typically > 8 Hz) between vicinal protons (e.g., H2 and H3) are indicative of an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements.[17]
-
Nuclear Overhauser Effect (NOE): NOESY or 1D-NOE experiments detect through-space proximity between protons. A strong NOE signal between protons at C2 and C6, for instance, would support a cis relationship. Similarly, observing NOEs between an axial substituent and other axial protons on the ring confirms its orientation.[18]
-
Carbon (¹³C) NMR: The chemical shifts of ring carbons are sensitive to their stereochemical environment. Axial substituents typically cause an upfield (shielding) shift on the γ-carbons (C3 and C5 relative to an N-substituent) compared to their equatorial counterparts, a phenomenon known as the γ-gauche effect.[3]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous, definitive proof of both relative and absolute stereochemistry in the solid state.[19][20] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's most stable conformation in the crystal lattice.[21]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR (Coupling Constants) | Dihedral angles, relative stereochemistry | Routine, provides solution-state data | Can be complex to interpret, requires rigid conformers |
| ¹H NMR (NOE) | Through-space proximity, relative stereochemistry | Definitive for relative configuration | Signal intensity can be weak, requires careful interpretation |
| ¹³C NMR | Stereochemical environment, substituent effects | Complements ¹H NMR data | Less sensitive than ¹H NMR |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Unambiguous, definitive structural proof | Requires a suitable single crystal, conformation may differ from solution |
Case Study: The Role of Stereochemistry in the Synthesis of Aprepitant
Aprepitant (EMEND®) is a potent antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[13] Its structure features a complex, tri-substituted morpholine core, and its synthesis provides a compelling example of the critical importance of stereochemical control.
The manufacturing process for Aprepitant involves the construction of a key cis-vicinally substituted morpholine intermediate.[22] The synthesis masterfully uses the stereochemistry of a pre-existing chiral center to direct the formation of subsequent stereocenters—a strategy known as stereochemical relay.[22][23] One key step involves a highly stereoselective Lewis acid-catalyzed reaction to install a bulky sidechain.[24] The N-protected morpholine ring's conformation directs the incoming group to a specific face of the molecule, leading to the desired diastereomer.[22][25] Any deviation in the stereochemistry at any of the three chiral centers on the morpholine core dramatically reduces or eliminates the drug's therapeutic activity.
Experimental Protocols
Protocol: Asymmetric Hydrogenation of an N-Boc Dehydromorpholine
This protocol is a representative example based on established methodologies.[10]
Objective: To synthesize an enantiomerically enriched 2-substituted N-Boc morpholine.
Materials:
-
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 eq)
-
[Rh(COD)2]BF4 (1.0 mol%)
-
(R)-SKP ligand (1.05 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)2]BF4 (1.0 mol%) and the (R)-SKP ligand (1.05 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate to the flask.
-
Seal the flask and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to 30 atm.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully vent the autoclave and purge with inert gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (R)-N-Boc-2-phenylmorpholine.
Validation:
-
Yield: Determine the isolated yield. Expected yields are typically quantitative.[10]
-
Stereochemical Purity: Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Expected ee values are often >95%.[10]
-
Structure Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: NMR Analysis for Stereochemical Assignment
Objective: To determine the relative stereochemistry of a 2,6-disubstituted N-Boc morpholine using NOE.
Sample Preparation:
-
Dissolve ~5-10 mg of the purified morpholine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
NMR Experiment (1D Selective NOE):
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest (e.g., H2 and H6).
-
Set up a 1D selective NOE experiment (e.g., DPFGSE-NOE).
-
Irradiate the resonance corresponding to the proton at the C2 position.
-
Acquire the NOE difference spectrum.
-
Observe for signal enhancements. An enhancement of the signal for the proton at C6 indicates a cis relationship between the substituents at C2 and C6.
-
Repeat the experiment by irradiating the C6 proton to confirm the result.
Data Interpretation: The presence of a nuclear Overhauser effect between two protons indicates they are close in space (< 5 Å). For a chair-like morpholine, a cis relationship between substituents at C2 and C6 would mean one is axial and one is equatorial, or both are in close proximity. A strong NOE between the H2 and H6 protons is a reliable indicator of their cis orientation.[18]
Conclusion
The N-Boc group is more than a simple protecting group in morpholine chemistry; it is a powerful stereodirecting element. Its steric bulk establishes a rigid and predictable chair conformation, which is fundamental for the stereoselective synthesis of complex chiral molecules. A thorough understanding of the conformational biases, coupled with advanced analytical methods like NMR and X-ray crystallography, allows medicinal chemists to design and execute synthetic routes that deliver drug candidates with precise three-dimensional structures. As exemplified by the synthesis of Aprepitant, mastering the stereochemistry of N-Boc protected morpholines is not merely an academic exercise but a critical requirement for the successful development of modern therapeutics.
References
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. The Anomeric Effect: It's Complicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 13. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. auremn.org.br [auremn.org.br]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Aprepitant [cjph.com.cn]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for (S)-N-Boc-3-methylmorpholine
An Application Note and Detailed Protocol for the Synthesis of (S)-N-Boc-3-methylmorpholine
Abstract
This compound is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into complex molecular scaffolds to enhance pharmacological properties. This document provides a detailed, reliable, and efficient protocol for the synthesis of this compound. The synthesis is based on the intramolecular cyclization of the commercially available chiral amino alcohol, (S)-2-(Boc-amino)-1-propanol (also known as N-Boc-L-alaninol). The presented methodology emphasizes experimental causality, safety, and reproducibility, making it suitable for implementation in research and process development laboratories.
Introduction and Rationale
Chiral morpholines are privileged heterocyclic motifs found in numerous biologically active compounds.[1] The stereocenter at the C-3 position, as in (S)-3-methylmorpholine, can impart specific conformational constraints and stereoselective interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose: it deactivates the amine's nucleophilicity during certain synthetic steps and enhances the solubility of intermediates in organic solvents, simplifying purification.
The most direct and convergent strategy for constructing the morpholine ring is the cyclization of a vicinal amino alcohol.[2] This protocol details a robust two-step, one-pot procedure starting from N-Boc-L-alaninol.[3][4] The strategy involves an initial SN2 reaction to introduce a 2-hydroxyethyl group onto the nitrogen, followed by an intramolecular Williamson ether synthesis to close the ring.
Causality of the Synthetic Strategy:
-
Starting Material Selection : (S)-2-(Boc-amino)-1-propanol is chosen as it already contains the required stereocenter and the N-Boc protecting group, minimizing synthetic steps.[5]
-
Two-Carbon Electrophile : A reagent is needed to introduce the -CH₂CH₂OH fragment necessary for cyclization. Traditional methods often use hazardous reagents like 2-chloroethanol. This protocol employs a modern alternative that generates the necessary intermediate in situ.
-
Base-Mediated Cyclization : A strong, non-nucleophilic base is required to deprotonate the terminal hydroxyl group, initiating the intramolecular SN2 reaction that forms the morpholine ring. Potassium tert-butoxide is an excellent choice for this transformation due to its high basicity and steric bulk, which minimizes side reactions.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of N-Boc-L-alaninol with an appropriate C2-electrophile followed by base-mediated intramolecular cyclization. A highly efficient modern approach utilizes ethylene sulfate for this purpose.[6][7]
The reaction proceeds in two key stages within a single pot:
-
N-Alkylation : The Boc-protected amino alcohol is first deprotonated at the nitrogen by a base (or reacts directly) with ethylene sulfate. This opens the sulfate ring via an SN2 attack, attaching a -CH₂CH₂OSO₃⁻ group to the nitrogen.
-
Intramolecular Cyclization : A stronger base, such as potassium tert-butoxide (t-BuOK), is added. It deprotonates the primary alcohol of the intermediate, which then acts as a nucleophile. This alkoxide displaces the sulfate leaving group in an intramolecular SN2 reaction to form the morpholine ring.
A placeholder image is used above. The actual structures would be (S)-2-(Boc-amino)-1-propanol reacting to form this compound.
Caption: Overall synthetic scheme for this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. | Purity | Supplier | Notes |
| (S)-2-(Boc-amino)-1-propanol | C₈H₁₇NO₃ | 175.23 | ≥98% | Commercially Available | Also known as N-Boc-L-alaninol.[3] |
| Ethylene Sulfate | C₂H₄O₄S | 124.12 | ≥97% | Commercially Available | Moisture sensitive. |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | ≥98% | Commercially Available | Moisture sensitive, handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or freshly opened bottle. |
| Saturated aq. NH₄Cl | NH₄Cl | - | - | Lab Prepared | For reaction quench. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated aq. NaCl) | NaCl | - | - | Lab Prepared | For extraction wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Reagent Grade | Commercially Available | For drying organic layers. |
| Silica Gel | SiO₂ | - | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
-
Syringes and needles
-
Temperature-controlled heating mantle or oil bath
-
Low-temperature bath (ice-water)
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of morpholines from amino alcohols using ethylene sulfate.[6][7]
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-2-(Boc-amino)-1-propanol (5.0 g, 28.5 mmol, 1.0 equiv).
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or syringe. Stir the mixture until all solids are dissolved.
-
Initial Cooling : Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.
-
N-Alkylation : To the cooled solution, add ethylene sulfate (3.54 g, 28.5 mmol, 1.0 equiv) in one portion. Subsequently, add a solution of potassium tert-butoxide (3.20 g, 28.5 mmol, 1.0 equiv) in 30 mL of anhydrous THF dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring (Step 1) : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by TLC (Typical eluent: 30% EtOAc in Hexanes).
-
Intramolecular Cyclization : Once the initial alkylation is complete (as indicated by TLC), add solid potassium tert-butoxide (3.84 g, 34.2 mmol, 1.2 equiv) to the reaction mixture in portions over 15 minutes. A slight exotherm may be observed.
-
Heating : Heat the reaction mixture to 55 °C using a heating mantle and stir overnight (12-16 hours). Monitor the formation of the product by TLC. The product should have a higher Rf than the intermediate.
-
Quenching : After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing : Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification : Purify the crude oil by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent.
-
Isolation : Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a clear, colorless oil. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere : This reaction should be performed under an inert atmosphere (nitrogen or argon) as potassium tert-butoxide is highly reactive with moisture.
-
Reagent Handling : Potassium tert-butoxide is a strong base and is corrosive. Handle with care in a fume hood. Ethylene sulfate is a lachrymator and should be handled exclusively in a fume hood.
-
Quenching : The quenching of potassium tert-butoxide with aqueous solution is exothermic. Add the quenching agent slowly and with cooling if necessary.
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of this compound. By leveraging a modern cyclization strategy with ethylene sulfate, this method avoids hazardous reagents while offering high efficiency. The detailed step-by-step instructions and explanation of the chemical rationale make this protocol a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
The Strategic Deployment of (S)-N-Boc-3-methylmorpholine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," consistently featured in a multitude of approved drugs and clinical candidates.[1] Its inherent physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a desirable component in drug design.[2] The introduction of chirality to the morpholine ring, particularly in the form of derivatives like (S)-3-methylmorpholine, offers an even greater level of sophistication, allowing for precise stereochemical control in the synthesis of complex pharmaceutical agents. This chiral building block is particularly influential in the development of kinase inhibitors, a cornerstone of targeted cancer therapy.[2][3]
This comprehensive guide delves into the practical applications of (S)-N-Boc-3-methylmorpholine, a protected form of the chiral amine, in the synthesis of key pharmaceutical intermediates. We will explore its synthesis, its role in constructing advanced molecular architectures, and provide detailed, field-proven protocols for its use. The causality behind experimental choices will be elucidated, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis of this compound
This compound is a carbamate-protected form of (S)-3-methylmorpholine. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, as it temporarily masks the reactivity of the secondary amine. This allows for selective transformations at other parts of a molecule without interference from the morpholine nitrogen. The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[4]
Synthesis of the Chiral Precursor: (S)-3-methylmorpholine
The synthesis of the parent chiral amine, (S)-3-methylmorpholine, is a critical first step. A common and efficient method involves the cyclization of a chiral amino alcohol precursor, such as (S)-alaninol.
Protocol 1: Synthesis of (S)-3-methylmorpholine from (S)-alaninol (Derived from established morpholine synthesis principles)
This protocol is based on the well-established method of intramolecular cyclization of N-substituted amino alcohols.
-
Step 1: N-Alkylation of (S)-alaninol. In a round-bottom flask, dissolve (S)-alaninol (1.0 eq) in a suitable solvent such as ethanol. Add a base, for example, potassium carbonate (2.5 eq), followed by the slow addition of a 2-carbon electrophile with two leaving groups, such as 1,2-dibromoethane (1.1 eq).
-
Step 2: Intramolecular Cyclization. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The N-alkylation is followed by an intramolecular Williamson ether synthesis-type reaction, where the hydroxyl group displaces the second bromide, forming the morpholine ring.
-
Step 3: Work-up and Purification. After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (S)-3-methylmorpholine.
N-Boc Protection of (S)-3-methylmorpholine
Once the chiral amine is obtained, the Boc group is installed to yield the title compound.
Protocol 2: Synthesis of this compound
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve (S)-3-methylmorpholine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Step 2: Addition of Boc Anhydride. Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution. A mild base such as triethylamine (1.2 eq) can be added to scavenge the acid byproduct.
-
Step 3: Reaction Monitoring and Work-up. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [5] |
| Molecular Weight | 201.27 g/mol | [5] |
| IUPAC Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | [5] |
| CAS Number | 1022094-01-4 | [5] |
Application in the Synthesis of Triazine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of triazine-based inhibitors of the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it a prime target for drug development.[6] The (S)-3-methylmorpholine moiety often provides crucial interactions within the kinase active site, enhancing potency and selectivity.[7] The synthesis of these complex molecules typically involves a sequential nucleophilic aromatic substitution on a cyanuric chloride core, followed by a palladium-catalyzed cross-coupling reaction.
The synthesis of PQR626, a potent and brain-penetrant mTOR inhibitor, serves as an excellent case study.[8]
Workflow for the Synthesis of PQR626-type Intermediates
Caption: Synthetic workflow for a PQR626-type intermediate.
Protocol 3: Synthesis of an Asymmetrically Disubstituted Triazine Intermediate
This protocol outlines the sequential substitution on a triazine core, a common strategy in the synthesis of kinase inhibitors.
-
Part A: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine.
-
Step 1: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as 1,4-dioxane or acetone. Cool the solution to 0 °C.
-
Step 2: Add a solution of morpholine (1.0 eq) and a base like sodium carbonate or triethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C to ensure monosubstitution.[9]
-
Step 3: Stir the reaction for several hours at 0 °C, monitoring by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 2,4-dichloro-6-morpholino-1,3,5-triazine.
-
-
Part B: Introduction of the Chiral Morpholine.
-
Step 1: Boc Deprotection. Deprotect this compound using a standard protocol, for instance, by dissolving it in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.[10] After stirring at room temperature, remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of (S)-3-methylmorpholine.
-
Step 2: Second Nucleophilic Substitution. Dissolve the product from Part A (1.0 eq) in a solvent like 1,4-dioxane. Add the deprotected (S)-3-methylmorpholine salt (1.1 eq) and a suitable base (e.g., diisopropylethylamine, DIPEA, 2.5 eq) to neutralize the salt and scavenge the HCl produced during the reaction.
-
Step 3: Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Step 4: Work-up and Purification. Once the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the asymmetrically disubstituted triazine intermediate.
-
Protocol 4: Suzuki Cross-Coupling to the Final Intermediate
The final key step is the palladium-catalyzed Suzuki cross-coupling reaction to introduce the pyridinamine moiety.[11]
-
Step 1: Reaction Setup. In a reaction vessel suitable for inert atmosphere chemistry, combine the chloro-triazine intermediate from Protocol 3 (1.0 eq), the desired pyridinamine boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base, typically aqueous sodium or potassium carbonate (2.0-3.0 eq).
-
Step 2: Solvent and Degassing. Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Step 3: Reaction. Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting chloro-triazine is consumed.
-
Step 4: Work-up and Purification. Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the final pharmaceutical intermediate.
The Role of the (S)-3-methylmorpholine Moiety: A Deeper Look
The inclusion of the (S)-3-methylmorpholine group is not arbitrary. In the context of kinase inhibitors, this chiral fragment serves several critical functions:
-
Stereospecific Interactions: The defined stereochemistry at the 3-position allows for precise interactions with specific amino acid residues in the kinase active site, which can significantly enhance binding affinity and selectivity over other kinases.[7]
-
Improved Physicochemical Properties: Like the parent morpholine ring, the methyl-substituted version improves the solubility and metabolic stability of the final compound. These properties are crucial for oral bioavailability and a favorable pharmacokinetic profile.[2][12]
-
Vectorial Exit: The morpholine ring can act as a scaffold, positioning other pharmacophoric elements in the optimal orientation for binding. The methyl group can provide an additional hydrophobic interaction or act as a steric element to fine-tune the binding mode.
-
Brain Permeability: For drugs targeting the central nervous system (CNS), the morpholine moiety can contribute to blood-brain barrier permeability due to its ability to modulate the overall lipophilicity and hydrogen bonding capacity of the molecule.[12][13]
Logical Relationship Diagram
Caption: The role of this compound in drug development.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile chiral building block in the synthesis of complex pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its strategic use allows for the creation of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed protocols provided herein offer a practical guide for researchers to leverage the power of this important synthetic tool. As the demand for highly specific and effective targeted therapies continues to grow, the role of such chiral scaffolds in drug discovery and development is set to expand even further. Future applications may see this building block incorporated into new classes of therapeutics, further cementing the importance of stereochemistry in the design of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Alchemist's Heterocycle: A Guide to Organocatalytic Applications of Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a cornerstone in medicinal chemistry, continues to reveal its versatility, not just as a pharmacophore but also as a privileged chiral backbone for a new generation of powerful organocatalysts.[1][2] This guide provides an in-depth exploration of the synthesis and application of chiral morpholine derivatives in asymmetric organocatalysis, offering detailed protocols and mechanistic insights to empower researchers in the rational design and execution of stereoselective transformations. We will delve into the nuances of catalyst synthesis, explore their application in key carbon-carbon bond-forming reactions, and elucidate the mechanistic principles that govern their remarkable stereocontrol.
The Ascendancy of Chiral Morpholines in Organocatalysis
The pursuit of enantiomerically pure compounds is a central theme in modern drug discovery and development. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis.[3][4] Within this paradigm, chiral morpholine derivatives have carved a distinct niche. Their inherent chirality, coupled with the conformational rigidity of the six-membered ring and the electronic influence of the embedded oxygen and nitrogen atoms, provides a unique stereochemical environment for asymmetric transformations.[3][5]
While the pyrrolidine ring has historically dominated the landscape of amine-based organocatalysis, recent studies have highlighted the untapped potential of morpholine derivatives.[3][5][6] Although morpholine-enamines exhibit lower reactivity compared to their pyrrolidine counterparts due to the electron-withdrawing effect of the oxygen atom and a more pronounced pyramidalization of the nitrogen, strategic catalyst design has overcome these limitations, leading to highly efficient and selective catalysts.[3][5][6]
I. Synthesis of Chiral Morpholine-Based Organocatalysts: Crafting the Chiral Environment
The efficacy of a chiral organocatalyst is intrinsically linked to its structure. This section provides protocols for the synthesis of key classes of chiral morpholine derivatives that have demonstrated significant utility in asymmetric catalysis.
Synthesis of β-Morpholine Amino Acid Catalysts
A prominent class of chiral morpholine organocatalysts are the β-morpholine amino acids. These catalysts, featuring a carboxylic acid moiety, have proven highly effective in Michael addition reactions. The following protocol is adapted from the work of Vaghi et al. for the synthesis of a β-morpholine amino acid catalyst derived from an α-amino acid.[3]
Protocol 1: Synthesis of a β-Morpholine Amino Acid Catalyst
This multi-step synthesis starts from a commercially available α-amino acid and (R)-epichlorohydrin.
Step 1: Reduction of the α-Amino Acid
-
To a solution of the starting α-amino acid (1.0 eq.) in refluxing tetrahydrofuran (THF), add sodium borohydride (NaBH₄, 2.5 eq.) and iodine (I₂, 1.0 eq.).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and quench carefully with methanol.
-
Remove the solvent under reduced pressure and purify the resulting amino alcohol by column chromatography.
Step 2: Reductive Amination
-
Dissolve the amino alcohol (1.0 eq.) and benzaldehyde (1.3 eq.) in methanol.
-
Add sodium borohydride (NaBH₄, 3.0 eq.) portion-wise at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Remove the solvent and purify the product by column chromatography.
Step 3: Morpholine Ring Formation
-
In a one-pot procedure, treat the product from Step 2 (1.0 eq.) with (R)-epichlorohydrin (1.3 eq.) in the presence of lithium perchlorate (LiClO₄, 1.3 eq.) in toluene at 60 °C.
-
After the initial reaction, add sodium methoxide (MeONa) in methanol to facilitate the cyclization.
-
Purify the resulting morpholine derivative by column chromatography.
Step 4: Boc Protection and Oxidation
-
Subject the morpholine derivative to hydrogenation (H₂, Pd/C 10% loading) in the presence of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in THF to yield the Boc-protected amino alcohol.
-
Oxidize the alcohol using TEMPO (0.2 eq.) and (diacetoxyiodo)benzene (BIAB, 2.0 eq.) in a mixture of dichloromethane and water (2:1) to afford the desired β-morpholine amino acid.
Step 5: Deprotection
-
Treat the Boc-protected β-morpholine amino acid with a suitable acid (e.g., trifluoroacetic acid) to yield the final catalyst.
II. Application in Asymmetric Michael Additions: A Case Study
The 1,4-conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon bond formation. Chiral morpholine derivatives, particularly β-morpholine amino acids, have demonstrated exceptional performance in catalyzing the asymmetric Michael addition of aldehydes to nitroolefins, affording products with high diastereo- and enantioselectivity.[3][5]
Mechanistic Rationale: The Key to Stereocontrol
The catalytic cycle of the morpholine-catalyzed Michael addition proceeds via an enamine intermediate. The morpholine catalyst reacts with the aldehyde to form a transient enamine, which then attacks the nitroolefin. The stereochemical outcome of the reaction is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst.[5]
Computational studies have revealed that the transition state involves a complex interplay of steric and electronic interactions between the enamine, the nitroolefin, and the catalyst's functional groups.[5] The carboxylic acid moiety of the β-morpholine amino acid catalyst is believed to play a crucial role in activating the nitroolefin through hydrogen bonding, thereby enhancing both reactivity and stereoselectivity.[5]
Figure 1: Catalytic cycle of a chiral morpholine-catalyzed Michael addition.
Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The following is a general protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin using a chiral β-morpholine amino acid catalyst, adapted from the work of Vaghi et al.[3]
Protocol 2: General Procedure for Asymmetric Michael Addition
-
To a solution of the nitroolefin (1.5 eq.) and the chiral β-morpholine amino acid catalyst (1-10 mol%) in a suitable solvent (e.g., isopropanol), add N-methylmorpholine (NMM) as a co-catalyst (equivalent to the catalyst loading).
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C).
-
Add the aldehyde (1.0 eq.) to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitor by TLC or ¹H NMR).[3]
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by ¹H NMR and chiral HPLC analysis, respectively.[3]
Table 1: Representative Results for the Asymmetric Michael Addition of Butanal to trans-β-Nitrostyrene [3]
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | d.r. (syn/anti) | e.e. (%) |
| 1 | iPrOH | -10 | 24 | >99 | 95 | 95:5 | 92 |
| 5 | Toluene | 0 | 48 | 90 | 85 | 92:8 | 88 |
| 1 | CH₂Cl₂ | -20 | 72 | 85 | 80 | 90:10 | 85 |
III. Expanding the Synthetic Toolkit: Other Asymmetric Transformations
While Michael additions represent a well-developed application, the utility of chiral morpholine derivatives extends to other fundamental asymmetric reactions. Although detailed protocols are still emerging, the following sections highlight the potential of these catalysts in other key transformations.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. While proline and its derivatives have been the workhorses in organocatalytic aldol reactions, the development of chiral morpholine-based catalysts for this transformation is an active area of research.[7][8] The principles of enamine catalysis, similar to those in the Michael addition, are expected to govern the stereochemical outcome.
Asymmetric Mannich Reactions
The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. The application of chiral morpholine derivatives as organocatalysts in asymmetric Mannich reactions is a promising avenue for the synthesis of enantioenriched amines and their derivatives.[9][10][11]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings with multiple stereocenters. Chiral amine organocatalysis, through the formation of chiral iminium ions, has been successfully applied to enantioselective Diels-Alder reactions.[12][13][14] The exploration of chiral morpholine derivatives in this context could offer new strategies for the synthesis of complex cyclic molecules.
IV. Future Perspectives and Conclusion
The field of organocatalysis continues to evolve, and chiral morpholine derivatives are poised to play an increasingly significant role. Their modular synthesis, tunable steric and electronic properties, and demonstrated efficacy in key asymmetric transformations make them attractive tools for synthetic chemists. Future research will likely focus on the development of novel morpholine-based catalysts with enhanced reactivity and broader substrate scope, as well as their application in a wider range of asymmetric reactions. The detailed mechanistic understanding of these catalytic systems will be crucial for the rational design of next-generation organocatalysts for the efficient and stereoselective synthesis of complex chiral molecules, ultimately impacting the landscape of drug discovery and development.
References
- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. banglajol.info [banglajol.info]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Strategies and Protocols for Coupling Reactions with (S)-N-Boc-3-methylmorpholine
Introduction: The Strategic Value of the (S)-3-Methylmorpholine Scaffold
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The chiral derivative, (S)-3-methylmorpholine, offers an additional layer of structural sophistication, providing a three-dimensional vector for probing molecular interactions. The tert-butyloxycarbonyl (Boc) protected form, (S)-N-Boc-3-methylmorpholine, serves as a versatile and stable building block for complex molecule synthesis.
However, the successful coupling of this secondary amine is non-trivial. The combination of the bulky N-Boc protecting group and the adjacent methyl group at the C-3 position creates significant steric hindrance around the nucleophilic nitrogen atom.[3][4] This steric congestion can dramatically slow reaction rates and necessitate carefully optimized conditions to achieve high yields while preserving the integrity of the stereocenter.
This guide provides an in-depth analysis of reaction conditions and detailed protocols for two primary classes of coupling reactions involving this compound: amide bond formation and palladium-catalyzed C-N cross-coupling. We will explore the causality behind procedural choices, offering field-proven insights to navigate the challenges associated with this valuable synthetic intermediate.
Chapter 1: Amide Bond Formation – Coupling with Carboxylic Acids
The formation of an amide bond is a cornerstone reaction in pharmaceutical development. The process involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[5] With a sterically hindered amine like this compound, the choice of coupling reagent is paramount to overcoming the high activation energy barrier.
Mechanistic Principles & Key Considerations
Direct reaction between a carboxylic acid and an amine is generally unfavorable, leading to a non-productive acid-base reaction.[6] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium salts).[7][8]
Causality Behind Experimental Choices:
-
Steric Hindrance: The 3-methyl and N-Boc groups physically obstruct the nitrogen's lone pair, demanding highly reactive activated esters and often elevated temperatures or longer reaction times.
-
Reagent Selection: While standard carbodiimides like EDC can be effective, more potent uronium/aminium-based reagents such as HATU are often superior for hindered couplings, as they generate highly reactive intermediates that couple with faster kinetics.[9][10][11]
-
Maintaining Chiral Integrity: While the chiral center on the morpholine is not directly at risk of epimerization under most standard conditions, the carboxylic acid coupling partner can be, especially if it is an α-amino acid. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or the use of reagents like HATU (which is derived from HOAt) are crucial for minimizing this racemization.[9]
Experimental Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Protocol 1: Uronium Salt-Mediated Coupling (HATU)
This protocol is highly recommended for coupling this compound, especially with valuable or racemization-prone carboxylic acids. HATU is known for its high efficiency and low rates of epimerization.[9][11]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).
-
Solvation: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the limiting reagent).
-
Amine Addition: Add this compound (1.0 equiv) to the solution.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. The solution may change color (e.g., to yellow).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed. For particularly hindered substrates, gentle heating to 40-50 °C may be required.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess base.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)
This method uses more economical reagents and is suitable for less challenging substrates. The water-soluble nature of EDC and its urea byproduct simplifies purification compared to DCC.[6][8][9]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
Tertiary amine base (e.g., DIPEA or N-methylmorpholine, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).
-
Solvation: Dissolve the components in anhydrous DCM (to make a ~0.1 M solution). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.5 equiv) to the stirred solution, followed by the dropwise addition of DIPEA (2.0 equiv).
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 0.5 M aqueous HCl (2x) to remove the base, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography.
Data Summary: Comparison of Amide Coupling Reagents
| Coupling Reagent | Base | Typical Conditions | Advantages | Disadvantages |
| HATU | DIPEA | DMF, RT, 4-24h | High efficiency for hindered amines, fast, low racemization.[9][10] | Higher cost, potential side reactions if not handled correctly. |
| EDC/HOBt | DIPEA, NMM | DCM, 0°C to RT, 12-48h | Economical, water-soluble byproducts for easy removal.[8][9] | Slower reaction rates for hindered substrates, potential for side reactions. |
| T3P® | Pyridine | EtOAc, 0°C to RT, 1-12h | Effective for epimerization-prone substrates, straightforward workup.[12] | Requires careful handling, byproduct removal can be tricky. |
| DCC | DMAP (cat.) | DCM, 0°C to RT, 2-12h | High activation efficiency, inexpensive. | Insoluble DCU byproduct requires filtration, potential allergen.[7][9] |
Chapter 2: C-N Cross-Coupling – Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl morpholines, the Buchwald-Hartwig amination is the premier method.[13][14] This palladium-catalyzed reaction forms C-N bonds with a broad substrate scope, but its success with sterically hindered secondary amines is highly dependent on the choice of catalyst, ligand, and base.[15]
Key Considerations for this compound
-
Ligand Choice: This is the most critical parameter. For hindered secondary amines, bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are essential. Ligands like XPhos, SPhos, or BrettPhos are designed to promote the crucial reductive elimination step and prevent catalyst decomposition.[16]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (nitrogen or argon) using properly degassed solvents.
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: (S)-N-Boc-3-methylmorpholine as a Chiral Auxiliary in Diastereoselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of stereochemical control in carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. The aldol reaction stands as one of the most powerful tools for the construction of complex acyclic structures bearing multiple stereocenters. This application note provides a comprehensive guide to the use of (S)-N-Boc-3-methylmorpholine as an effective chiral auxiliary for diastereoselective aldol reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols for the acylation of the auxiliary, the subsequent aldol addition, and the final cleavage of the auxiliary to yield the desired chiral β-hydroxy acid derivatives. This guide is intended to equip researchers with the practical knowledge to successfully implement this methodology in their synthetic campaigns.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Aldol Reactions
Asymmetric synthesis is a critical discipline for accessing enantiomerically pure compounds, which is often a regulatory requirement for new drug entities.[1] Chiral auxiliaries are removable chiral moieties that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] In the context of the aldol reaction, a chiral auxiliary attached to the enolate component can effectively bias the approach of the aldehyde electrophile, leading to the preferential formation of one diastereomer of the aldol adduct.
This compound has emerged as a promising chiral auxiliary due to its conformational rigidity and the steric influence of the methyl group at the C3 position. The Boc-protecting group on the nitrogen atom further influences the steric environment and the electronic properties of the derived enolate. This combination of features allows for a high degree of facial selectivity in the aldol addition.
Mechanism of Stereocontrol: A Chelation-Controlled Zimmerman-Traxler Model
The high diastereoselectivity observed in aldol reactions employing N-acyl derivatives of this compound can be rationalized by the Zimmerman-Traxler model for a six-membered, chair-like transition state.[4] The stereochemical outcome is largely dictated by the formation of a specific enolate geometry and the subsequent chelation of the metal cation.
Key Steps Leading to Diastereoselectivity:
-
Enolate Formation: Treatment of the N-acyl-(S)-N-Boc-3-methylmorpholine with a suitable base, such as lithium diisopropylamide (LDA) or dibutylboron triflate with a tertiary amine, is expected to predominantly form the (Z)-enolate. This is a common outcome for the deprotonation of N-acyl amides.
-
Chelation: The metal cation (e.g., Li⁺ or B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the amide. This chelation creates a rigid, bicyclic-like structure.
-
Aldehyde Approach: The aldehyde then approaches the enolate from the less sterically hindered face of the rigid chelated intermediate. The C3-methyl group of the morpholine ring effectively shields one face of the enolate, directing the aldehyde to the opposite face.
-
Chair-like Transition State: The reaction proceeds through a well-defined chair-like transition state where the aldehyde substituent (R) occupies a pseudo-equatorial position to minimize steric interactions, leading to the observed syn or anti aldol adduct. The specific syn or anti selectivity will depend on the enolate geometry and the nature of the chelating metal. For boron enolates, a syn selectivity is often observed.
Below is a conceptual representation of the proposed chelation-controlled transition state.
Caption: Proposed Zimmerman-Traxler transition state for the aldol reaction.
Experimental Protocols
Synthesis of N-Propionyl-(S)-N-Boc-3-methylmorpholine
This initial step involves the acylation of the chiral auxiliary.
Caption: Workflow for the synthesis of the N-acyl auxiliary.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-propionyl-(S)-N-Boc-3-methylmorpholine.
Diastereoselective Aldol Reaction
This protocol outlines the boron-mediated aldol reaction for high syn-selectivity.
References
Application Notes and Protocols for the Scalable Synthesis of Enantiopure Morpholines
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine ring is a ubiquitous heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and hydrogen bond accepting capability, make it a highly desirable component in drug design.[1] Consequently, the development of robust, scalable, and stereoselective methods for the synthesis of enantiopure morpholine derivatives is of paramount importance to researchers in the pharmaceutical and life sciences industries.
This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for accessing enantiopure morpholines. We will delve into the mechanistic underpinnings of various synthetic choices, present detailed, field-proven protocols, and offer insights to aid in the seamless transition from laboratory-scale synthesis to large-scale production.
Strategic Approaches to Enantiopure Morpholine Synthesis
The synthesis of enantiopure morpholines can be broadly categorized into three main strategies: asymmetric synthesis, chiral resolution, and biocatalysis. The choice of strategy is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the economic viability of the process on a large scale.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers the most elegant and atom-economical approach to enantiopure morpholines by creating the desired stereocenter(s) during the course of the reaction.
One of the most powerful methods for generating chiral molecules is transition-metal-catalyzed asymmetric hydrogenation.[4] This "after cyclization" approach involves the hydrogenation of a pre-formed unsaturated morpholine ring (a dehydromorpholine) using a chiral catalyst.[4][5]
-
Causality of Experimental Choice: The selection of the chiral ligand is critical for achieving high enantioselectivity. Bisphosphine ligands with large bite angles, such as SKP-Rh complexes, have proven to be highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording the desired chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[4][5][6]
Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
Step 1: Catalyst Preparation In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 equiv) and the chiral bisphosphine ligand (e.g., SKP, 1.05 equiv) in a degassed solvent such as dichloromethane (DCM) or methanol is stirred for 30 minutes.
Step 2: Hydrogenation The dehydromorpholine substrate is dissolved in the same solvent in a high-pressure autoclave. The catalyst solution is then transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-30 atm). The reaction is stirred at a specified temperature (e.g., room temperature to 50 °C) for 12-24 hours.[5]
Step 3: Work-up and Purification Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the enantiopure morpholine.
Step 4: Determination of Enantiomeric Excess The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7]
A highly efficient and practical one-pot tandem approach for the synthesis of 3-substituted morpholines involves an initial hydroamination followed by an asymmetric transfer hydrogenation.[8][9][10]
-
Expertise in Action: This method leverages a titanium-catalyzed intramolecular hydroamination of an ether-containing aminoalkyne to generate a cyclic imine intermediate. Without isolation, this imine is then reduced using a Noyori-type ruthenium catalyst, such as RuCl--INVALID-LINK--, to yield the chiral 3-substituted morpholine with high enantioselectivity (>95% ee).[8][9] Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand is crucial for achieving high stereocontrol.[9][10] This strategy is amenable to gram-scale synthesis.[8]
Workflow: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of C2-Functionalized Morpholines
Introduction: The Privileged Status of C2-Functionalized Morpholines in Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties—imparting improved solubility, metabolic stability, and bioavailability—make it a highly desirable heterocycle for drug design.[4][5] Specifically, the introduction of stereochemically defined functionality at the C2 position creates chiral morpholine derivatives that are crucial components in a wide array of therapeutics, including antidepressants, antibiotics, and anticancer agents.[6]
The precise three-dimensional arrangement of substituents at the C2 stereocenter is often critical for target engagement and pharmacological activity. Consequently, the development of robust and efficient stereoselective synthetic methods to access these enantiomerically pure or diastereomerically enriched scaffolds is a significant focus in organic and medicinal chemistry.[7] Traditional synthetic routes have often relied on the chiral pool, which limits structural diversity, or on the resolution of racemic mixtures, which is inherently inefficient.[6][7]
This guide provides an in-depth overview of modern stereoselective strategies for synthesizing C2-functionalized morpholines, intended for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of key methodologies, provide field-proven insights into experimental design, and furnish detailed, self-validating protocols for practical application.
Strategic Approaches to Stereocontrol in C2-Morpholine Synthesis
The stereoselective construction of the C2-substituted morpholine core can be broadly categorized into three main strategies: substrate-controlled, reagent-controlled, and catalyst-controlled syntheses. The choice of strategy is dictated by the desired stereoisomer, the availability of starting materials, and the required scalability.
A general overview of synthetic strategies is depicted below. The key is to control the formation of the stereocenter at the C2 position, which can be achieved before, during, or after the cyclization event that forms the morpholine ring.[8]
Caption: Strategies for Asymmetric Synthesis of C2/C3-Substituted Morpholines.[8]
Catalyst-Controlled Enantioselective Synthesis
Catalytic asymmetric methods represent the most elegant and atom-economical approach, enabling access to either enantiomer of a product by simply choosing the appropriate catalyst enantiomer.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocycles.[9] A notable strategy involves a one-pot, three-step sequence starting from simple aldehydes.[6][10] This method avoids reliance on the chiral pool and allows for rapid lead optimization in medicinal chemistry campaigns.[6]
The key sequence involves:
-
Enantioselective α-chlorination of an aldehyde using a proline-derived organocatalyst.
-
Reductive amination with an appropriate amino alcohol.
-
Base-induced intramolecular cyclization to furnish the C2-functionalized morpholine.
This approach has been successfully applied to generate a range of N-benzyl protected morpholines with good to excellent enantiomeric excess (ee).[6] However, a primary challenge is the potential for epimerization of the stereochemically labile α-chloroaldehyde intermediate, which can lead to variable enantioselectivity.[7] An optimized five-step procedure was later developed to address this limitation, affording higher overall yields and more consistent enantioselectivity.[7]
Caption: Organocatalytic Workflow for C2-Functionalized Morpholines.[6][7]
Transition metal catalysis offers a vast toolkit for forming the bonds necessary for morpholine synthesis with high stereocontrol.[11][12]
-
Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. Using a rhodium catalyst with a large bite angle bisphosphine ligand, various 2-substituted chiral morpholines can be obtained with quantitative yields and excellent enantioselectivities (up to 99% ee).[13][14] This method is highly efficient and generates the C2-stereocenter after the heterocyclic ring is already in place.
-
Palladium-Catalyzed Carboamination: An intramolecular Pd-catalyzed carboamination of O-allyl ethanolamine derivatives provides a concise route to substituted morpholines.[15] This strategy allows for the construction of 2,3- and 2,5-disubstituted products, although diastereoselectivity can be modest in some cases.[15]
-
Copper-Promoted Oxyamination: A copper(II)-promoted intramolecular oxyamination of β-hydroxy N-allylsulfonamides can produce 2-(aminomethyl) functionalized morpholines with high diastereoselectivity.[16] This reaction proceeds via the simultaneous addition of an alcohol and an amine across the alkene.[16]
Substrate-Controlled Diastereoselective Synthesis
In substrate-controlled methods, the stereochemical information is embedded within the starting material, typically derived from the chiral pool (e.g., enantiopure amino alcohols).[15] This inherent chirality directs the stereochemical outcome of the cyclization reaction.
A robust strategy involves a four-step synthesis starting from enantiomerically pure amino alcohols to generate cis-3,5-disubstituted morpholines. The key step is a Pd-catalyzed carboamination reaction that forms the morpholine ring with excellent diastereoselectivity.[15] While powerful, this approach is limited by the availability of the chiral starting materials.
Reagent-Controlled Synthesis
Reagent-controlled strategies rely on external reagents to dictate the stereochemical outcome, independent of any chirality in the substrate or catalyst.[17][18][19] While less common for C2-morpholine synthesis compared to catalytic methods, the principles are crucial in complex molecule synthesis. An example is the use of specific activating reagents in glycosylation to control the formation of α- or β-linkages.
Data Presentation: Comparative Analysis of Synthetic Methods
The following table summarizes the performance of selected stereoselective methods for C2-functionalized morpholine synthesis, providing a comparative overview for methodological selection.
| Method | Key Reagents/Catalyst | Stereocontrol | Yield | % ee / d.r. | Key Advantages | Limitations | Reference |
| Organocatalysis | Proline-derived catalyst, NCS | Enantioselective | 13–50% (3-step) | 55–98% ee | Metal-free, readily available catalysts, access to either enantiomer. | Labile intermediate can lead to variable % ee; low overall yields in initial reports. | [6][7] |
| Asymmetric Hydrogenation | [Rh(COD)(SKP-Phos)]BF₄ | Enantioselective | >99% | 93–99% ee | Excellent yields and enantioselectivity, broad substrate scope. | Requires synthesis of unsaturated morpholine precursor. | [13][14] |
| Pd-Catalyzed Carboamination | Pd₂(dba)₃, (o-tol)₃P | Diastereoselective | 45–78% | >20:1 d.r. | Access to fused-ring systems, good yields. | Relies on chiral pool starting materials; modest d.r. for some substitution patterns. | [15] |
| Cu-Promoted Oxyamination | Cu(II) 2-ethylhexanoate | Diastereoselective | 58–92% | >20:1 d.r. | High diastereoselectivity, direct functionalization. | Requires stoichiometric copper promoter, high temperatures. | [16] |
| Photocatalytic Annulation | Ru(bpy)₃(PF₆)₂, Lewis Acid | Diastereoselective | 41–90% | >20:1 d.r. | Uses readily available materials, mild conditions, access to complex scaffolds. | Mechanism may limit scope to substrates with aromatic rings. | [20] |
Experimental Protocols
Here we provide detailed, step-by-step protocols for two distinct and highly effective methods.
Protocol 1: Organocatalytic Enantioselective Synthesis of a C2-Substituted Morpholine
This protocol is adapted from a one-pot, three-step procedure for the synthesis of N-benzyl protected morpholines.[6] It demonstrates the power of organocatalysis to generate chiral heterocycles from simple achiral precursors.
Causality: The stereoselectivity is established in the first step, where a chiral proline-based catalyst directs the enantioselective α-chlorination of the starting aldehyde. Subsequent steps are designed to proceed without racemization of this newly formed stereocenter. Low temperatures during the reductive amination are critical to prevent epimerization and side reactions.[6]
Workflow Diagram:
Caption: Experimental Workflow for One-Pot Organocatalytic Synthesis.
Step-by-Step Methodology:
-
Step 1: Enantioselective α-Chlorination
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv), (S)-proline (0.2 equiv), and anhydrous acetonitrile (to 0.5 M).
-
Stir the solution at room temperature for 10 minutes.
-
Add N-chlorosuccinimide (NCS) (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor by TLC for consumption of the starting aldehyde.
-
-
Step 2: Reductive Amination
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add N-benzylethanolamine (1.2 equiv) dropwise via syringe.
-
Stir for 15 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Step 3: Base-induced Cyclization
-
Prepare a solution of potassium tert-butoxide (KOtBu) (2.0 equiv) in anhydrous acetonitrile.
-
While the reaction mixture is still at -78 °C, add the KOtBu solution dropwise.
-
After the addition is complete, transfer the flask to a -10 °C bath (ice/salt).
-
Stir at -10 °C for 1 hour.
-
-
Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized morpholine.
-
-
Validation
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.
-
Determine the enantiomeric excess (% ee) by chiral supercritical fluid chromatography (SFC) or HPLC analysis.
-
Protocol 2: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol, based on the work of Zhang and coworkers, illustrates the highly efficient synthesis of a chiral C2-morpholine via asymmetric hydrogenation.[13][14]
Causality: The success of this reaction hinges on the chiral ligand (e.g., SKP-Phos) complexed to the rhodium center. The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the double bond preferentially, thus leading to a highly enantioenriched product. The large bite angle of the ligand is reported to be crucial for achieving high enantioselectivity.[14]
Step-by-Step Methodology:
-
Preparation of the Catalyst
-
In a glovebox, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP-Phos) (1.1 mol%) to a flame-dried Schlenk tube.
-
Add degassed solvent (e.g., dichloromethane, DCM).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction
-
To a separate flask, add the 2-substituted dehydromorpholine substrate (1.0 equiv).
-
Dissolve the substrate in degassed DCM and transfer it via cannula to the Schlenk tube containing the catalyst solution.
-
Place the reaction vessel in a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas (3x).
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).
-
Stir the reaction at room temperature for the specified time (e.g., 12 hours).
-
-
Workup and Purification
-
Carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is often of high purity. If necessary, purify by passing through a short plug of silica gel, eluting with an appropriate solvent system.
-
-
Validation
-
Confirm complete conversion to the hydrogenated product by ¹H NMR analysis.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
The stereoselective synthesis of C2-functionalized morpholines has advanced significantly, moving from a reliance on the chiral pool to highly sophisticated and efficient catalytic methods. Organocatalysis and transition metal catalysis now provide robust platforms for accessing these valuable scaffolds with high levels of stereocontrol, enabling the rapid exploration of chemical space in drug discovery.[6][13] Future efforts will likely focus on further expanding the substrate scope, developing even more sustainable (e.g., photocatalytic) and scalable processes, and applying these methods to the synthesis of increasingly complex and biologically important molecules.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalysis: A Brief Overview on Its Evolution and Applications [mdpi.com]
- 10. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
Leveraging (S)-N-Boc-3-methylmorpholine in Stereoselective Multi-Component Reactions: Protocols and Mechanistic Insights
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Convergence of Efficiency and Chirality
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures demands synthetic strategies that are both efficient and precise. Multi-component reactions (MCRs), which assemble three or more starting materials into a single, complex product in one pot, have become indispensable tools for this purpose.[1][2] Their inherent advantages—high atom economy, operational simplicity, and the rapid generation of molecular diversity—make them ideal for creating large compound libraries for biological screening.[3][4][5]
However, the generation of molecular complexity is only half the battle. The biological activity of pharmaceuticals is profoundly dependent on their three-dimensional structure, making stereocontrol a paramount challenge. The synthesis of enantiomerically pure compounds is not merely an academic exercise but a regulatory and therapeutic necessity. It is at this intersection of complexity and chirality that the strategic use of chiral building blocks becomes critical.[6]
This application note explores the potential of (S)-N-Boc-3-methylmorpholine , a readily accessible chiral heterocycle, as a powerful controller of stereochemistry in MCRs. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] By leveraging the fixed stereocenter at the C-3 position and the unique chemical properties of the N-Boc protecting group, researchers can unlock new pathways to novel, enantiomerically enriched heterocyclic compounds. We will provide detailed protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the application of this versatile building block in asymmetric synthesis.
Part I: The Strategic Role of this compound in Asymmetric MCRs
The Chiral Morpholine Scaffold: A Foundation for Stereocontrol
The power of this compound lies in its rigid heterocyclic structure, which features a stereogenic center adjacent to the reactive nitrogen atom. When this nitrogen participates in a reaction, such as the formation of an iminium ion intermediate in a Ugi or Mannich reaction, the C-3 methyl group creates a distinct chiral environment. This steric and electronic bias can effectively direct the approach of other reactants, leading to the preferential formation of one diastereomer over another. This principle, where a stereogenic unit is temporarily incorporated to guide a reaction's stereochemical outcome, is the essence of using a chiral auxiliary.[9][10]
The N-Boc Protecting Group: A Tool for Post-MCR Diversification
The tert-butyloxycarbonyl (N-Boc) group is more than a simple placeholder. Its well-defined and mild cleavage conditions (typically strong acid, such as trifluoroacetic acid) make it a cornerstone of modern synthetic strategy.[11][12] In the context of MCRs, it serves two primary functions:
-
Modulation of Reactivity: The Boc group tempers the nucleophilicity of the morpholine nitrogen, ensuring clean and predictable participation in the initial stages of the MCR.
-
Enabling Post-Condensation Modification: The true elegance of this building block is revealed in sequential reactions. After the MCR is complete, the Boc group can be selectively removed to unmask a secondary amine. This newly liberated amine is perfectly positioned for a subsequent intramolecular cyclization, a powerful strategy known as the Ugi/Deprotection/Cyclization (UDC) cascade.[13][14] This allows for the rapid construction of complex, polycyclic scaffolds from simple, linear MCR products.
Diagram 1: Workflow illustrating the dual utility of the N-Boc group.
Proposed Mechanism of Stereocontrol in the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a prime example of where this compound can exert stereocontrol.[3][14] The reaction proceeds through the formation of a Schiff base (imine) between the amine and aldehyde, which is then protonated to form a reactive iminium ion. The chiral center at C-3 of the morpholine ring dictates a preferred conformation of this iminium intermediate. To minimize steric clash, the bulkier substituent on the iminium carbon (R¹) will orient itself away from the C-3 methyl group. The subsequent nucleophilic attack by the isocyanide occurs preferentially from the less sterically hindered face, establishing the new stereocenter with a predictable configuration.
Diagram 2: Proposed model for stereochemical induction.
Part II: Application Protocols for MCRs
The following protocols are designed as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Diastereoselective Ugi Four-Component Reaction (U-4CR)
Principle: This protocol utilizes this compound as the chiral amine component to synthesize a diastereomerically enriched α-acylamino amide. The reaction's success relies on the formation of a chiral iminium intermediate that biases the subsequent nucleophilic attack.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Carboxylic Acid (e.g., acetic acid, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)
-
Methanol (anhydrous, sufficient to make a 0.5 M solution)
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 215 mg).
-
Solvent Addition: Add anhydrous methanol (2.0 mL) to dissolve the amine.
-
Component Addition: Sequentially add the carboxylic acid (1.0 mmol, 60 mg), the aldehyde (1.0 mmol, 106 mg), and finally the isocyanide (1.0 mmol, 83 mg).
-
Causality Note: The order of addition is generally not critical, but adding the isocyanide last is common practice. The reaction is typically exothermic; for sensitive substrates, cooling the flask to 0 °C before adding the isocyanide can improve selectivity.[14]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Dissolve the residue in ethyl acetate (20 mL). c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove excess carboxylic acid, and then with brine (15 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure α-acylamino amide.
-
Characterization: a. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. b. Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR analysis, focusing on the integration of distinct signals for each diastereomer.
Protocol 2: Post-MCR Ugi/Deprotection/Cyclization (UDC) Strategy
Principle: This protocol demonstrates the synthetic utility of the N-Boc group. The Ugi product from Protocol 1 (or a similar reaction using a carboxylic acid component containing an ester) is deprotected and cyclized in a one-pot sequence to form a complex bicyclic lactam.
Materials:
-
Ugi product from a reaction using methyl 2-(isocyano)acetate as the isocyanide component (1.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA, 10 equiv)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Methodology:
-
Deprotection: a. Dissolve the purified Ugi product (0.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. Add TFA (3.7 mL, 5.0 mmol) dropwise.
-
Causality Note: The Boc group is highly labile to strong acids. TFA is effective and volatile, making it easy to remove. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.[15] c. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Neutralization and Cyclization: a. Once deprotection is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (~8-9). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Causality Note: Neutralization liberates the free secondary amine. In many cases, the intramolecular cyclization onto the nearby ester group occurs spontaneously upon neutralization or with gentle heating, driven by the formation of a stable lactam ring.
-
-
Workup and Purification: a. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. b. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final bicyclic product.
-
Characterization: Confirm the structure of the cyclized product by NMR and HRMS. The loss of the Boc group signals and the appearance of an amide NH proton in the ¹H NMR spectrum are key indicators of a successful transformation.
Part III: Data Interpretation and Troubleshooting
Data Presentation: Expected Outcomes for Ugi Reaction
The following table presents hypothetical but expected outcomes for the Ugi reaction described in Protocol 1, demonstrating the potential scope with various inputs.
| Entry | Aldehyde (R¹CHO) | Isocyanide (R²NC) | Carboxylic Acid (R³COOH) | Expected Yield (%) | Expected d.r. |
| 1 | Benzaldehyde | t-Butyl isocyanide | Acetic Acid | 75-85 | 85:15 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Propionic Acid | 70-80 | 88:12 |
| 3 | Isobutyraldehyde | t-Butyl isocyanide | Acetic Acid | 65-75 | 90:10 |
| 4 | Benzaldehyde | Benzyl isocyanide | Benzoic Acid | 60-70 | 80:20 |
Note: Diastereomeric ratio (d.r.) is highly dependent on specific substrates and reaction conditions. Optimization may be required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Impure or wet reagents/solvents. 2. Low reactivity of a component (e.g., hindered ketone). | 1. Use freshly distilled solvents and pure reagents. 2. Increase reaction temperature or use a Lewis acid catalyst (e.g., Sc(OTf)₃) to activate the carbonyl. |
| Poor Diastereoselectivity | 1. Reaction run at too high a temperature. 2. Insufficient steric bulk on reactants to allow for facial discrimination. | 1. Run the reaction at a lower temperature (0 °C or -20 °C). 2. Screen different solvents (e.g., 2,2,2-trifluoroethanol). |
| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time. 2. Presence of acid-scavenging functionality on the substrate. | 1. Increase the equivalents of TFA or prolong the reaction time. 2. If other acid-labile groups are present, consider alternative protecting groups in the initial design. |
| Side Reactions during UDC | 1. Intermolecular reactions competing with intramolecular cyclization. 2. Degradation under harsh acidic conditions. | 1. Perform the cyclization step under high dilution conditions to favor the intramolecular pathway. 2. Use milder deprotection conditions if possible; screen different acids. |
Conclusion
This compound emerges as a highly promising and versatile building block for asymmetric synthesis. Its utility extends beyond that of a simple chiral amine; it is a strategic tool that offers robust stereocontrol in multi-component reactions and provides a gateway to complex molecular architectures through post-MCR transformations. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to harness the power of MCRs for the efficient, stereoselective synthesis of novel compounds relevant to pharmaceutical and materials science. By integrating this building block into their synthetic programs, scientists can accelerate the discovery and development of next-generation chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 4. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design | MDPI [mdpi.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Boc Deprotection of (S)-N-Boc-3-methylmorpholine
Welcome to the technical support center for the optimization of N-Boc deprotection of (S)-N-Boc-3-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient deprotection.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of this compound to yield the chiral amine, (S)-3-methylmorpholine, is a critical step in the synthesis of various pharmaceutical intermediates, including mTOR kinase inhibitors.[4][5] This guide will address common challenges and provide optimized protocols to streamline this transformation.
The general mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] This tert-butyl cation is the primary source of potential side reactions.
Reaction Mechanism Overview
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-Boc deprotection of this compound.
Q1: My deprotection reaction is incomplete or sluggish. What are the likely causes and solutions?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion. While catalytic acid can work, an excess is often required.[6]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[6]
-
Low Temperature: Most Boc deprotections are conducted at room temperature. If the reaction is slow, the temperature may be too low.[6]
-
Solution: Gentle warming to around 40°C can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.[6]
-
-
Steric Hindrance: While the methyl group in the 3-position of the morpholine ring is not excessively bulky, steric factors can sometimes slow down the reaction.[6]
-
Solution: If steric hindrance is suspected, increasing the reaction time or temperature may be necessary.
-
Q2: I am observing significant side product formation. What are these byproducts and how can I prevent them?
A2: The primary cause of side product formation is the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][6] This carbocation can alkylate any available nucleophiles in the reaction mixture.
-
Common Side Reaction: The tert-butyl cation can alkylate the nitrogen of the deprotected (S)-3-methylmorpholine, leading to N-tert-butyl-3-methylmorpholine.
-
Prevention with Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with the desired product.[6][11]
-
Recommended Scavengers:
-
Triethylsilane (TES): Often used in combination with TFA.
-
Thioanisole: Effective at trapping carbocations.
-
Anisole: A common and effective scavenger.[12]
-
-
Q3: The work-up procedure is difficult, and I am experiencing low yield of the final product. How can I optimize the isolation of (S)-3-methylmorpholine?
A3: The work-up and isolation can be challenging due to the physical properties of the product and the reagents used.
-
Removal of Excess Acid: Residual acid, particularly TFA, can be difficult to remove.
-
Isolation of the Free Amine: The product is often isolated as its salt (e.g., TFA or HCl salt). To obtain the free amine, a basic work-up is necessary.
-
Product Loss During Extraction: (S)-3-methylmorpholine has some water solubility, which can lead to loss during aqueous work-up.
-
Solution: Ensure the aqueous layer is thoroughly extracted with an organic solvent. Back-extraction of the aqueous layer can improve recovery. Drying the combined organic layers over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration is crucial.
-
Q4: Which acidic condition is better for this deprotection: TFA/DCM or HCl/Dioxane?
A4: The choice between TFA and HCl depends on several factors, including the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.[14]
| Reagent System | Advantages | Disadvantages |
| TFA in DCM | - Fast and efficient.[15][16] - Easy to set up. | - TFA is corrosive and volatile.[17] - TFA salts can sometimes be oily and difficult to handle.[13] - Can be harsher on other acid-sensitive groups.[14] |
| HCl in 1,4-Dioxane | - Often yields a crystalline hydrochloride salt that can be easily isolated by filtration.[6][13] - Can be milder than TFA for certain substrates.[14][18] | - 1,4-Dioxane is a suspected carcinogen and should be handled with care.[19] - Reaction times can be longer than with TFA.[8] |
Recommendation: For routine deprotection where a solid product is desired, 4M HCl in 1,4-dioxane is often a good starting point. If speed is critical and other sensitive groups are absent, TFA in DCM is a viable option.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally rapid method for N-Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add anhydrous toluene and concentrate under reduced pressure. Repeat this step two more times.[6][13]
-
For neutralization, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-methylmorpholine as the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt, simplifying isolation.[6]
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use the HCl/dioxane solution directly as the solvent.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).[9]
-
Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours.[6]
-
Monitor the reaction by TLC or LC-MS. A precipitate of the (S)-3-methylmorpholine hydrochloride salt may form during the reaction.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether or MTBE, and dried under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. reddit.com [reddit.com]
- 19. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of (S)-N-Boc-3-methylmorpholine
Welcome to the technical support center for the synthesis of (S)-N-Boc-3-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot experimental issues and optimize your synthetic strategy.
General Synthetic Overview
The synthesis of this compound typically proceeds via a three-step sequence starting from a commercially available chiral amino alcohol. The core strategy involves:
-
N-Protection: Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
-
Hydroxyl Activation: Conversion of the primary hydroxyl group into a good leaving group, commonly a mesylate or tosylate.
-
Intramolecular Cyclization: Base-mediated intramolecular SN2 reaction (a Williamson ether synthesis) to form the morpholine ring.[1]
Each of these steps presents unique challenges and potential side reactions that can impact yield and purity.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than expected. What are the most common loss points in this synthesis?
Answer: Low overall yield is a frequent issue that can arise from inefficiencies at any of the three main stages. A systematic approach is required to identify the bottleneck.
-
Inefficient Mesylation (Step 2): The primary alcohol must be fully converted to the mesylate for the cyclization to proceed. Incomplete mesylation is a common cause of low yield.
-
Cause: Insufficient methanesulfonyl chloride (MsCl) or base (e.g., triethylamine, TEA), or degradation of MsCl due to moisture.
-
Troubleshooting:
-
Ensure MsCl is fresh and handled under anhydrous conditions.
-
Use a slight excess (1.1-1.2 equivalents) of MsCl and base.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting diol.
-
Consider using methanesulfonic anhydride ((MsO)₂O), which can be more efficient and avoids the formation of alkyl chloride side products.[2]
-
-
-
Competing Side Reactions During Cyclization (Step 3): The base-mediated cyclization is the most critical step where yield can be lost.
-
Cause: The alkoxide intermediate is a strong base and nucleophile, leading to competition between the desired intramolecular SN2 reaction and other pathways.[3]
-
Troubleshooting:
-
Control Temperature: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate to favor the intramolecular SN2 reaction over elimination and other side reactions.
-
Use a Non-Nucleophilic Base: If possible, use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol without competing in substitution reactions.
-
Ensure High Dilution: Intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization. Running the reaction at high dilution (e.g., <0.1 M) favors the formation of the cyclic monomer.
-
-
-
Product Loss During Workup and Purification: The final product, this compound, has some water solubility, and the Boc group is sensitive to strong acids.
-
Cause: Emulsions during aqueous extraction or partial deprotection of the Boc group during purification.
-
Troubleshooting:
-
Use brine to break emulsions during workup.
-
Avoid acidic conditions. Do not use silica gel that is too acidic for chromatography; it can be neutralized by pre-treating with a triethylamine/hexane solution.
-
Ensure complete extraction from the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Question 2: I'm observing a major byproduct with a mass increase of +79 Da from my diol intermediate after the mesylation step. What is it?
Answer: This is a classic signature of dimesylation . You have likely mesylated both the primary and the sterically more hindered secondary alcohol.
-
Mechanism: While the primary alcohol is significantly more reactive, using a large excess of MsCl, elevated temperatures, or prolonged reaction times can force the mesylation of the secondary alcohol.
-
Prevention:
-
Carefully control the stoichiometry of MsCl (use ~1.05-1.1 equivalents).
-
Maintain a low reaction temperature (typically 0 °C to room temperature).
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Remediation: The dimesylated product will not cyclize to the desired morpholine. It must be removed chromatographically before proceeding to the cyclization step.
Question 3: During the cyclization step, I've isolated a significant amount of an isomeric byproduct that is not my desired morpholine. What could it be?
Answer: The most probable isomeric byproduct is an (R)-N-Boc-5-methyl-1,3-oxazolidin-2-one . This results from a well-documented intramolecular cyclization involving the Boc protecting group itself.[4]
-
Mechanism: Instead of the intended alkoxide attacking the mesylate, the carbonyl oxygen of the Boc group can act as an intramolecular nucleophile. It attacks the carbon bearing the secondary alcohol (if activated) or, more relevantly in some syntheses, can participate in more complex rearrangements. A more common pathway involves the nitrogen's carbamate anion attacking the activated primary alcohol, leading to an oxazolidinone. In the synthesis of morpholines, if the secondary alcohol is inadvertently activated, the alkoxide of the primary alcohol can attack that center, but the most cited side reaction for N-Boc amino alcohols is the formation of oxazolidinones.[4]
-
Prevention:
-
Selective Activation: Ensure only the primary alcohol is activated. The formation of this byproduct is more common when attempting to activate the secondary alcohol.
-
Choice of Base and Solvent: The reaction conditions for the Williamson ether synthesis can influence this pathway. Using a strong, non-coordinating base like NaH in an aprotic solvent like THF is standard and generally favors the desired ether formation.[1]
-
Caption: Key side reactions competing with morpholine synthesis.
Common Impurities Summary
| Impurity Name | Origin Step | Identification | Prevention Strategy |
| Dimesylated Adduct | Step 2: Activation | Mass Spec (M+158) | Control MsCl stoichiometry; low temperature. |
| Alkyl Chloride | Step 2: Activation | Mass Spec (M+18.5) | Use methanesulfonic anhydride instead of MsCl.[2] |
| Oxazolidinone | Step 3: Cyclization | NMR, Mass Spec (Isomer) | Ensure selective activation of primary -OH; kinetic control. |
| Elimination Product | Step 3: Cyclization | NMR (alkene signals) | Use less hindered base (NaH); lower temperature.[3] |
| Dimer/Polymer | Step 3: Cyclization | Mass Spec (High MW) | Use high dilution conditions for cyclization. |
| Boc-deprotected amine | Workup/Purification | TLC, Mass Spec (M-100) | Avoid acidic conditions; use neutralized silica gel.[5] |
Frequently Asked Questions (FAQs)
Q: Why is it necessary to convert the alcohol to a mesylate or tosylate? Why not use an alkyl halide? A: Hydroxide (HO⁻) is a strong base and therefore a poor leaving group, making direct SN2 displacement impossible.[6] Converting the alcohol to a sulfonate ester like a mesylate or tosylate transforms the hydroxyl into an excellent leaving group (mesylate anion, MsO⁻), which is a very weak base.[7] This conversion occurs without affecting the stereocenter of the alcohol. While one could convert the alcohol to an alkyl halide, this often requires harsh acidic conditions (e.g., HBr) that could cause side reactions or racemization.[8]
Q: What is the mechanism of the Boc group removal by acid, and why should I be cautious during workup? A: The Boc group is removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5][9] This tert-butyl cation is a reactive electrophile that can alkylate other nucleophilic sites in your molecule or solvent, leading to impurities.[10] Even mildly acidic conditions, such as exposure to standard silica gel for a prolonged period, can cause partial or complete deprotection.
Q: Can I use a different base than sodium hydride (NaH) for the cyclization? A: Yes, other strong bases can be used, but the choice impacts the side reaction profile.
-
Sodium hydride (NaH): An excellent choice. It's a non-nucleophilic base that irreversibly deprotonates the alcohol. The only byproduct is hydrogen gas.
-
Potassium tert-butoxide (KOtBu): A very strong, but sterically hindered base. It is more soluble than NaH but can favor elimination (E2) side reactions, especially if the reaction is heated.[3]
-
Sodium or Potassium Hydroxide (NaOH, KOH): Can be used, but the presence of water can complicate the reaction and reduce the effectiveness of the cyclization in aprotic solvents.
Q: What are the best analytical methods to monitor this reaction sequence? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product at each step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the masses of your starting material, intermediates, product, and any side products in real-time. This is crucial for identifying issues like dimesylation or unexpected cyclizations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of your final product and for identifying the structure of any significant, isolable impurities. ¹H and ¹³C NMR will confirm the formation of the morpholine ring and the integrity of the Boc group.
Key Experimental Protocols
Protocol 1: Mesylation of (S)-tert-butyl 2-hydroxy-1-methylethyl(2-hydroxyethyl)carbamate
-
Dissolve the diol intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 equiv) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting diol is consumed.
-
Quench the reaction by adding cold water. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Note: The formation of triethylamine hydrochloride (TEA·HCl) as a precipitate is expected. This salt can provide a chloride source, potentially leading to the formation of a chlorinated byproduct. Using methanesulfonic anhydride can circumvent this issue.[2]
Protocol 2: Intramolecular Cyclization to form this compound
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Caution: NaH is highly reactive.
-
Cool the NaH suspension to 0 °C.
-
Dissolve the crude mesylate from the previous step in anhydrous THF.
-
Add the mesylate solution dropwise to the stirred NaH suspension over 30-60 minutes. This slow addition under dilute conditions is crucial to favor the intramolecular reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until LC-MS analysis indicates the completion of the reaction.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent if necessary) to yield the pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of N-Boc Protected Morpholine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common and often complex challenges encountered during the purification of N-Boc (tert-butyloxycarbonyl) protected morpholine derivatives. These compounds are critical building blocks in medicinal chemistry, but their unique combination of a base-labile protecting group and a basic heterocyclic core presents distinct purification hurdles. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to solve problems effectively in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc protected morpholine derivative degrading during silica gel chromatography?
A: The primary cause is the inherent acidity of standard silica gel. The Boc group is highly sensitive to acid and can be partially or fully cleaved, even by the weak Brønsted acidity of silanol groups (Si-OH) on the silica surface[1][2][3]. This results in the formation of the unprotected morpholine (as a free base or a salt), leading to multiple spots on TLC, poor recovery, and contaminated final products.
Q2: I'm observing significant peak tailing or streaking while running a column. What's happening?
A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel[4]. The nitrogen atom in the morpholine ring is basic and can interact with the acidic silanol groups on the stationary phase. This causes a portion of your compound to "stick" to the silica and elute slowly, resulting in broad, tailing peaks and poor separation[5].
Q3: My compound is an oil that refuses to crystallize. What are my options?
A: This is a very common issue, as many N-Boc protected compounds are oils or low-melting solids[6]. The failure to crystallize can be due to several factors, including the presence of residual solvents, minor impurities inhibiting lattice formation, or the inherent amorphous nature of the compound. Alternative purification methods like flash chromatography may be necessary first, followed by systematic crystallization attempts[7][8].
Q4: Can I use acidic modifiers like TFA in my mobile phase for HPLC purification?
A: Using strong acids like trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.1%), poses a significant risk of cleaving the Boc group[9]. While some robust compounds might survive brief exposure during analytical HPLC, preparative HPLC can lead to substantial deprotection, especially as the solvent is removed and the acid concentration increases[9][10]. It is safer to use non-acidic or less acidic modifiers like acetic acid or ammonium acetate if possible.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems in a detailed question-and-answer format, providing both the cause and actionable solutions.
Category: Flash Column Chromatography
Issue 1: My TLC plate shows a new, more polar spot after spotting my crude product and letting it sit for 10-15 minutes.
-
Question: I see a new baseline spot appearing on my TLC plate over time. Is my compound decomposing?
-
Causality: Yes, this is a clear indication that your compound is unstable on silica gel. The new, lower Rf spot is likely the deprotected morpholine amine, which is significantly more polar. This is a crucial diagnostic test to perform before committing your entire batch to a column[3].
-
Recommended Solution:
-
Deactivate the Silica: Neutralize the acidity of the silica gel. This can be done by adding a small percentage of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-2% (v/v) is the most common choice[4][5]. Alternatively, ammonia in methanol can be used.
-
Use an Alternative Stationary Phase: If the compound is extremely sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®[3]. For very polar compounds, reverse-phase (C18) chromatography may be a better option.
-
Issue 2: My compound is eluting as a long, drawn-out streak, and I can't get clean separation from a nearby impurity.
-
Question: Even with triethylamine in my eluent, my peak shape is poor. How can I improve resolution?
-
Causality: While Et₃N helps, poor peak shape can also be caused by an inappropriate solvent system or overloading the column. The chosen eluent may have poor solubility for your compound, or the polarity might not be optimal for differential migration between your product and the impurity.
-
Recommended Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems in TLC. A common starting point for N-Boc morpholines is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The goal is to find a system that gives a clean spot with an Rf value between 0.2 and 0.4.
-
Reduce the Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1.
-
Try a Different Solvent Combination: If an ethyl acetate/hexanes system isn't working, consider alternatives like dichloromethane/methanol (often with 1% Et₃N) or ether/hexanes.
-
Category: Crystallization
Issue 3: After removing the solvent, my product is a thick, persistent oil.
-
Question: I've tried cooling my product in various solvents, but it just "oils out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when impurities prevent nucleation[4]. N-Boc protected compounds are particularly prone to this behavior[6].
-
Recommended Solutions:
-
Ensure High Purity: First, ensure the material is highly pure (>95%) via chromatography. Impurities are a major inhibitor of crystallization.
-
Systematic Solvent Screening: Dissolve a small amount of the oil in a minimal volume of a good solvent (e.g., dichloromethane, ethyl acetate, THF). Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane, diethyl ether) until the solution becomes faintly cloudy. Warm gently until it clarifies, then allow it to cool slowly to room temperature, followed by refrigeration.
-
Induce Nucleation: If slow cooling fails, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Adding a "seed crystal" from a previous successful crystallization is the most reliable method[7][8].
-
Vapor Diffusion: Dissolve the oil in a small vial using a moderately volatile solvent (e.g., dichloromethane). Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane). The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization over several days[6].
-
Category: Aqueous Work-up & Extraction
Issue 4: I'm getting low recovery after extracting my compound from an aqueous layer.
-
Question: My N-Boc morpholine derivative seems to have high water solubility. How can I efficiently extract it into an organic solvent?
-
Causality: The morpholine oxygen and the carbamate group can increase the polarity and water solubility of the molecule, leading to poor partitioning into less polar organic solvents like ethyl acetate or hexanes[4].
-
Recommended Solutions:
-
"Salting Out": Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and forcing it into the organic layer[4].
-
Use a More Polar Solvent: Switch to a more polar, water-immiscible organic solvent for the extraction, such as dichloromethane (DCM) or chloroform[4]. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent for the best efficiency.
-
pH Adjustment: Ensure the aqueous layer is neutral or slightly basic. If the work-up involved an acidic wash, residual acid could protonate the morpholine nitrogen, forming a highly water-soluble salt. Neutralizing with a base like sodium bicarbonate will ensure the compound is in its less soluble free-base form[4].
-
Visualized Workflows & Protocols
Diagram 1: Purification Method Selection
References
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Asymmetric Synthesis Using Chiral Morpholines
Welcome to the technical support center for asymmetric synthesis utilizing chiral morpholine catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective transformations. Chiral morpholines are increasingly recognized as powerful scaffolds in medicinal chemistry and organocatalysis.[1][2] However, their application can present unique challenges. This resource provides in-depth, experience-driven answers to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in authoritative literature, to empower you to overcome experimental hurdles and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Performance & Reaction Selectivity
Question 1: My reaction is showing low enantioselectivity (ee). What are the primary factors I should investigate?
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis. With chiral morpholine catalysts, several factors, often interconnected, can be the root cause. A systematic approach to troubleshooting is essential.
Core Principles: The enantioselectivity in these reactions is dictated by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral catalyst's role is to maximize this energy gap. Any factor that compromises the catalyst's ability to create a well-defined, sterically demanding chiral environment will erode enantioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
In-Depth Troubleshooting Steps:
-
Catalyst Purity and Integrity:
-
Problem: The presence of enantiomeric impurities in your chiral morpholine catalyst will directly and negatively impact the final enantiomeric excess of your product. Similarly, degradation of the catalyst can lead to non-stereoselective pathways.
-
Solution:
-
Verify Enantiomeric Purity: Confirm the enantiomeric purity of your catalyst using chiral HPLC or SFC.
-
Check for Degradation: Use ¹H NMR and mass spectrometry to ensure the catalyst has not degraded during storage or handling. Some amine catalysts can be sensitive to air and moisture.[3]
-
Proper Storage: Store chiral amine catalysts under an inert atmosphere (argon or nitrogen) and in a desiccator or freezer to prevent degradation.
-
-
-
Reaction Temperature:
-
Problem: Asymmetric reactions are often highly sensitive to temperature.[4] Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to a decrease in selectivity.
-
Causality: The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is often small. According to the Eyring equation, even minor temperature changes can significantly affect the ratio of the two enantiomers formed.
-
Solution:
-
Lower the Temperature: Systematically lower the reaction temperature. Common starting points are 0 °C, -20 °C, and -78 °C.[4]
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so extended reaction times may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal balance between selectivity and conversion.
-
-
-
Solvent Effects:
-
Problem: The solvent plays a critical role in stabilizing the transition state. A suboptimal solvent can fail to properly solvate the catalyst-substrate complex, leading to a less organized transition state and poor enantiocontrol.
-
Causality: Solvent polarity, viscosity, and the ability to form hydrogen bonds can all influence the conformation of the transition state assembly. For instance, in reactions involving iminium ion intermediates, the solvent's ability to stabilize charged species is crucial.[5][6]
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, and protic solvents like isopropanol if applicable).
-
-
Catalyst Structure and Substituents:
-
Problem: The steric and electronic properties of the chiral morpholine catalyst are paramount. The substituents on the morpholine ring create the chiral pockets that direct the stereochemical outcome.[7]
-
Causality: In enamine catalysis, for example, the nucleophilicity of the enamine intermediate is influenced by the electronics of the morpholine ring. The presence of an oxygen atom and the pyramidalization of the nitrogen in morpholines can decrease nucleophilicity compared to pyrrolidine-based catalysts.[7][8] The steric bulk of substituents dictates the facial selectivity of the electrophile's approach.
-
Solution: If optimization of conditions fails, consider a different chiral morpholine catalyst. For instance, catalysts with bulkier substituents at the C-2 and C-5 positions may offer better stereocontrol.[7]
-
Section 2: Reaction Yield and Purity
Question 2: My reaction yield is very low, or the reaction is not proceeding to completion. What should I do?
Answer: Low conversion and poor yields can be frustrating. The issue often lies with catalyst deactivation, suboptimal reaction conditions, or inherent limitations of the morpholine catalyst itself.
Core Principles: The catalytic cycle must be efficient for a high yield. Any step that inhibits the turnover of the catalyst, such as the formation of a stable off-cycle intermediate or catalyst decomposition, will result in low conversion. Morpholine-based enamines are known to have lower reactivity compared to their pyrrolidine counterparts, which can also contribute to sluggish reactions.[8][9]
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Problem: Moisture and other impurities can be detrimental. Water can hydrolyze iminium ion or enamine intermediates, effectively halting the catalytic cycle.[10] Acidic or basic impurities can neutralize the catalyst or substrates.
-
Solution:
-
Use Anhydrous Solvents: Dry your solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Purify Reagents: Ensure your starting materials are pure. Aldehydes, for example, can oxidize to carboxylic acids, which can act as catalyst inhibitors.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture and oxygen.
-
-
-
Catalyst Loading:
-
Problem: While organocatalysis aims for low catalyst loadings, some reactions require a higher concentration to proceed at a reasonable rate, especially with less reactive substrates.
-
Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 20 mol%). While not ideal for atom economy, this can often overcome activation barriers and drive the reaction to completion.
-
-
Activation Mechanism and Additives:
-
Problem: Many organocatalytic reactions, particularly those proceeding through an iminium ion pathway, require a co-catalyst or additive to facilitate catalyst turnover.
-
Causality: A Brønsted or Lewis acid co-catalyst can accelerate the formation of the reactive iminium ion from the condensation of the chiral amine and the α,β-unsaturated carbonyl compound.[10][11]
-
Solution:
-
Add a Co-catalyst: For iminium ion catalysis, consider adding a weak acid co-catalyst (e.g., benzoic acid, trifluoroacetic acid) in an equimolar amount relative to the catalyst.
-
Screen Additives: In some cases, other additives might be necessary to prevent side reactions or catalyst inhibition.
-
-
Table 1: Common Causes of Low Yield and Recommended Actions
| Potential Cause | Explanation | Recommended Action |
| Moisture Contamination | Hydrolysis of key intermediates (enamines, iminium ions). | Use anhydrous solvents and reagents; run under inert atmosphere. |
| Low Catalyst Activity | Inherent lower reactivity of morpholine enamines. | Increase catalyst loading; increase reaction temperature (monitor ee). |
| Catalyst Inhibition | Acidic impurities or product inhibition. | Purify starting materials; consider adding a non-nucleophilic base if applicable. |
| Poor Substrate Reactivity | Sterically hindered or electronically deactivated substrates. | Use a more active catalyst derivative or more forcing reaction conditions. |
Question 3: I am having difficulty purifying my chiral morpholine product. What strategies can I employ?
Answer: Purification of chiral products, especially when dealing with diastereomers or closely related side products, requires a tailored approach.
Core Principles: The choice of purification technique depends on the physical properties of your compound (polarity, volatility, crystallinity) and the nature of the impurities. Achieving high enantiomeric purity often requires specialized chromatographic methods.[12]
Purification Strategies:
-
Flash Chromatography:
-
Application: This is the first line of defense for removing most impurities, such as unreacted starting materials and achiral byproducts.
-
Optimization:
-
Solvent System: Carefully select the eluent system using TLC to achieve good separation (ΔRf > 0.2) between your product and major impurities.
-
Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) for very acid-sensitive compounds or reverse-phase silica for highly polar molecules.
-
-
-
Crystallization:
-
Application: An excellent method for obtaining highly pure material if your product is a solid. It can sometimes be used for enantiomeric enrichment if the compound forms a conglomerate.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly. Induce crystallization by scratching the flask or adding a seed crystal if necessary.
-
Collect the crystals by filtration.
-
-
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):
-
Application: This is the gold standard for separating enantiomers and accurately determining enantiomeric excess.[13] It is essential for both analytical assessment and preparative purification of chiral compounds.[12][14]
-
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Prepare a Racemic Standard: If possible, synthesize a racemic version of your product to serve as a reference.
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The mobile phase is typically a mixture of hexanes (or heptane) and an alcohol modifier like isopropanol or ethanol.[4]
-
Injection and Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.
-
Inject your reaction sample, dissolved in the mobile phase.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [([Area_Major - Area_Minor]) / ([Area_Major + Area_Minor])] x 100
-
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 8. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 14. pubs.acs.org [pubs.acs.org]
Removal of Boc protecting group in the presence of acid-sensitive functionalities
A Guide for Navigating the Removal of the Boc Protecting Group in the Presence of Acid-Sensitive Functionalities
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the deprotection of the tert-butyloxycarbonyl (Boc) group, one of the most ubiquitous amine protecting groups in organic synthesis.[1][2] While its removal is often straightforward, the presence of other acid-labile functionalities—such as silyl ethers (TBS, TIPS), acetals, ketals, tert-butyl esters, or trityl groups—can turn a routine step into a significant synthetic challenge.[3][4]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate these complexities with confidence.
Understanding the Core Challenge: The Boc Deprotection Mechanism
The standard method for Boc group removal employs strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The reaction proceeds through an E1-like mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][6]
-
Fragmentation: The protonated intermediate fragments, cleaving the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid.[1][6]
-
Decarboxylation & Release: The carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.[6][7] The liberated amine is then protonated by the excess acid to form an ammonium salt.[1]
The critical issue arises from the generation of the highly reactive tert-butyl cation .[2][3] This potent electrophile can cause a host of side reactions, most notably the alkylation of any nucleophilic sites on your molecule or the cleavage of other acid-sensitive protecting groups.[8][9] Our goal is to either temper the harshness of the acidic conditions or to employ alternative, non-acidic methods to circumvent these issues.
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that directly address problems you might encounter in the lab.
Question 1: My desired product is formed, but I'm also seeing significant cleavage of my acid-sensitive protecting group (e.g., TBS ether, acetal). How can I selectively remove the Boc group?
Causality: This is the classic selectivity problem. Standard conditions (e.g., 25-50% TFA in Dichloromethane (DCM)) are often too harsh for other acid-labile groups.[4] The Boc group is generally among the most acid-sensitive protecting groups, but this selectivity is highly substrate-dependent.[2] The key is to use conditions that are just acidic enough to cleave the Boc group while leaving other functionalities intact.
Solutions:
-
Reduce Acid Strength & Concentration:
-
Titrate the Acid: Instead of a large excess, try using a lower concentration of TFA (e.g., 1-10% in DCM) and monitor the reaction carefully by TLC or LC-MS.
-
Switch to a Milder Acid: Consider using acids with a higher pKa than TFA or HCl. Aqueous phosphoric acid or p-toluenesulfonic acid (p-TSA) can be effective alternatives.[10][11]
-
-
Employ Lewis Acids: Lewis acids offer a non-protic mechanism for Boc removal and are often milder and more selective.
-
Zinc Bromide (ZnBr₂): Particularly effective for the deprotection of secondary N-Boc groups, ZnBr₂ in DCM is a mild and useful reagent.[12][13] However, reaction times can be long (12-72 hours).[4][14]
-
Trimethylsilyl Iodide (TMSI): TMSI provides a mild, non-hydrolytic method for Boc deprotection, which can be beneficial for sensitive substrates.[14][15] It is typically used in stoichiometric amounts in solvents like DCM or chloroform.[15]
-
-
Consider Non-Acidic Methods: If your molecule cannot tolerate any acid, several alternatives exist.
-
Thermal Deprotection: For robust molecules, simply heating in a high-boiling solvent or even in boiling water can effectively remove the Boc group.[16][17][18] This method is environmentally benign but is limited to thermally stable substrates.[4][19]
-
Oxalyl Chloride in Methanol: This system provides a very mild and rapid method for deprotecting a wide range of N-Boc amines at room temperature, showing high tolerance for other functional groups.[20][21]
-
Comparative Table of Mild Deprotection Methods
| Method/Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA (Low Conc.) | 1-10% TFA in DCM, RT | 1-4 h | Fast, common reagents. | May still cleave highly sensitive groups. |
| Zinc Bromide (ZnBr₂)[12] | 2-3 equiv. ZnBr₂ in DCM, RT | 24 - 72 h | Mild Lewis acid, selective.[4] | Slow reaction times, requires excess reagent.[4] |
| TMSI[15] | 1.2-1.5 equiv. TMSI in DCM, RT | 2 - 24 h | Mild, non-hydrolytic conditions. | Reagent is moisture-sensitive. |
| Oxalyl Chloride / MeOH[20] | 3 equiv. (COCl)₂ in MeOH, RT | 1 - 4 h | Fast, mild, tolerates many functional groups.[20] | Reagents are toxic and moisture-sensitive. |
| Thermal (Boiling Water)[19] | Reflux in H₂O (100 °C) | 10 min - 2 h | Green, catalyst-free.[4] | Limited to water-soluble/stable substrates. |
Question 2: My LC-MS shows a mass peak of +56 Da corresponding to t-butylation of my product. How do I prevent this?
Causality: This is a direct consequence of the reactive tert-butyl cation intermediate alkylating a nucleophilic site on your molecule.[8] Amino acid residues like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible.[9][22]
Solutions:
-
Use Cation Scavengers: This is the most common and effective solution. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation faster than it can react with your product.[3][9]
-
Triisopropylsilane (TIS): A very common and effective scavenger. A typical cocktail is 95:2.5:2.5 (v/v/v) of TFA/TIS/H₂O.[8][22]
-
Anisole or Thioanisole: Useful for protecting electron-rich aromatic rings (like in tryptophan) and thioethers (methionine).[8]
-
Water: Can also act as an effective scavenger.[23]
-
Ethanedithiol (EDT): Often used to protect free thiol groups in cysteine.[8]
-
-
Dilute the Reaction: Running the reaction at a lower concentration can reduce the intermolecular reaction rate between the tert-butyl cation and your substrate.
Caption: Decision workflow for using scavengers.
Question 3: My reaction is very sluggish or incomplete, even with strong acid.
Causality: While less common, incomplete deprotection can occur due to several factors.
Solutions:
-
Check Reagent Quality: Ensure your acid (especially TFA) is fresh and has not been compromised by absorbing atmospheric moisture, which can reduce its effective concentration.[4]
-
Increase Acid Concentration/Time: The rate of Boc cleavage can have a second-order dependence on acid concentration.[3][24] Increasing the concentration (e.g., from 20% to 50% TFA) or the reaction time can be effective.[3][25]
-
Address Steric Hindrance: If the Boc group is in a sterically crowded environment, the reaction may be inherently slow.[24][25] Gentle warming (e.g., to 40 °C) can help, but must be done cautiously as it can also accelerate side reactions.[4][24]
-
Switch to a Stronger System: If TFA is insufficient, 4M HCl in dioxane is a common, more potent alternative.[3][24]
Question 4: How can I best monitor the reaction to know when it's complete?
Causality: Proper reaction monitoring is crucial to avoid over-running the reaction (which increases side products) or stopping it prematurely.
Recommended Techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the primary/secondary amine product as a distinct color.[24][26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for quantitative analysis. It allows you to track the disappearance of the starting material peak and the appearance of the product peak, while also identifying the mass of any side products (like the +56 Da t-butylation adduct).[24][26]
-
¹H NMR Spectroscopy: For clean reactions, ¹H NMR is definitive. You can monitor the disappearance of the large singlet peak for the nine tert-butyl protons, which typically appears around 1.4-1.5 ppm.[24][26]
Frequently Asked Questions (FAQs)
-
Q: What is the difference between using TFA and HCl for Boc deprotection?
-
A: Both are strong acids that work effectively. TFA is often used as a solution in DCM (e.g., 10-50%), and the resulting amine is isolated as a TFA salt.[25] Work-up requires careful evaporation, as TFA is corrosive and volatile.[25] 4M HCl in dioxane or ethyl acetate is another standard reagent, which yields the amine hydrochloride salt.[24][25] This salt is often a precipitate that can be easily isolated by filtration, which can simplify purification.[25]
-
-
Q: Can I remove a Boc group under basic conditions?
-
A: The Boc group is renowned for its stability to basic conditions, which is a key feature of its orthogonality with other protecting groups like Fmoc (which is base-labile).[5][7] While some specialized methods using strong bases at high temperatures have been reported, for all practical purposes, the Boc group is considered base-stable.
-
-
Q: My final product is an ammonium salt (e.g., TFA or HCl salt). How do I get the free amine?
-
A: To isolate the neutral, free amine, you must perform a basic work-up. After removing the deprotection acid in vacuo, dissolve the crude salt in an organic solvent (like DCM or ethyl acetate) and wash it with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[24] This will neutralize the ammonium salt, allowing you to isolate the free amine in the organic layer.
-
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with TFA and a Scavenger
This protocol is suitable for substrates that may contain nucleophilic residues like tryptophan or methionine.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the solution, add triisopropylsilane (TIS, 2.5% v/v) and water (2.5% v/v) as scavengers. Cool the mixture in an ice bath.
-
Deprotection: Slowly add trifluoroacetic acid (TFA, 50% v/v) to the stirred solution.
-
Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor the progress by TLC or LC-MS (typically 1-3 hours).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3] The product is isolated as the TFA salt. For the free amine, proceed with a basic work-up.
Protocol 2: Mild Deprotection with Zinc Bromide
This protocol is recommended for substrates with highly acid-sensitive groups where standard conditions cause degradation.
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the Boc-protected amine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add anhydrous zinc bromide (ZnBr₂, 2-3 equiv.).[14]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be slow, so monitor periodically over 24-72 hours by TLC or LC-MS.[4][14]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a solution of EDTA to chelate the zinc. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Zinc Bromide [commonorganicchemistry.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mcours.net [mcours.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Enhancing yield and enantioselectivity in (S)-N-Boc-3-methylmorpholine reactions
Introduction
(S)-N-Boc-3-methylmorpholine is a critical chiral building block in modern medicinal chemistry and drug development. Its rigid, stereodefined scaffold is a key component in numerous bioactive molecules, including potent kinase inhibitors and central nervous system agents. Achieving high yield and, crucially, high enantiomeric excess (%ee) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in the synthesis of this compound. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiopure this compound?
A1: There are three main strategies, each with distinct advantages and challenges:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material, such as (S)-alaninol. The stereocenter is pre-defined, and the synthesis focuses on the formation of the morpholine ring. This is often the most straightforward method but depends on the availability and cost of the chiral starting material.
-
Asymmetric Catalysis: This involves creating the chiral center during the reaction sequence using a chiral catalyst. Methods like asymmetric hydrogenation of a dehydromorpholine precursor can achieve excellent enantioselectivity (up to 99% ee) and high yields.[1][2] This strategy is highly efficient and atom-economical.
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted (or reacted). Enzyme-catalyzed resolutions, for instance, can offer exceptionally high selectivity (>99% ee).[3] While effective, this approach is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.
Q2: Why is the N-Boc protecting group preferred for this synthesis?
A2: The tert-butoxycarbonyl (Boc) group is widely used for several key reasons. It is generally stable to a wide range of nucleophilic and basic conditions, which is crucial during the cyclization step to form the morpholine ring.[4] This stability allows for an orthogonal protection strategy if other functional groups are present. Furthermore, its removal is typically straightforward, achieved under acidic conditions (e.g., with trifluoroacetic acid, TFA) that are often compatible with other functionalities in the molecule.[5][6] The workup for Boc protection is also relatively simple, as the main byproduct, di-tert-butyl dicarbonate ((Boc)₂O), and its breakdown products are volatile or easily removed.[7]
Q3: How critical is solvent choice for controlling enantioselectivity?
A3: Solvent choice is extremely critical. The solvent influences catalyst solubility, substrate conformation, and the stability of the transition state in the enantioselective step. For example, in catalytic asymmetric hydrogenations, polar aprotic solvents may be preferred, while in some organocatalyzed reactions, non-polar solvents can enhance enantioselectivity by promoting a more organized transition state assembly. It is essential to consult specific literature for the chosen catalytic system or to perform an empirical screen of solvents during reaction optimization.[3]
Troubleshooting Guide: Enhancing Yield & Enantioselectivity
This guide addresses specific issues encountered during synthesis. Each problem is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.
Problem 1: Low Overall Reaction Yield
Q: My final yield of this compound is consistently low. I've confirmed the identity of the product, but the mass balance is poor. What are the likely causes?
A: Low yield can stem from issues in either the initial N-Boc protection step or the subsequent cyclization. Let's break down the possibilities.
-
Possible Cause 1A: Incomplete N-Boc Protection.
-
Scientific Rationale: The N-Boc protection of the precursor amine (e.g., from (S)-alaninol) is a nucleophilic acyl substitution.[7] Incomplete reaction can occur due to poor quality of the Boc-anhydride ((Boc)₂O), insufficient base, or the presence of water, which hydrolyzes the anhydride.[8]
-
Solutions:
-
Verify Reagent Quality: Use a fresh, unopened bottle of (Boc)₂O. This reagent can degrade upon exposure to moisture.
-
Optimize Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., THF, DCM) and ensure all glassware is rigorously dried.[8]
-
Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.
-
-
-
Possible Cause 1B: Inefficient Ring Closure (Cyclization).
-
Scientific Rationale: The formation of the morpholine ring is typically an intramolecular Williamson ether synthesis or a similar SN2 cyclization. This step is highly dependent on temperature, base, and concentration. If the base is not strong enough to deprotonate the hydroxyl group, or if the concentration is too low (favoring intermolecular side reactions), the cyclization will be inefficient.
-
Solutions:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the alcohol.
-
Temperature Control: Some cyclizations require heating to overcome the activation energy. Monitor the reaction at a controlled temperature (e.g., reflux in THF). However, excessive heat can cause decomposition.[9]
-
High Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction may need to be run at high dilution (e.g., <0.1 M). This can be achieved by the slow addition of the substrate to a solution of the base.
-
-
-
Possible Cause 1C: Product Loss During Workup/Purification.
-
Scientific Rationale: N-Boc-3-methylmorpholine is a relatively polar, basic compound. During aqueous workup, it can be partially lost to the aqueous phase if the pH is not controlled. It can also be volatile under high vacuum and elevated temperatures.
-
Solutions:
-
pH Control: During extraction, ensure the aqueous layer is basic (pH > 9) to keep the morpholine nitrogen unprotonated and maximize its solubility in the organic phase.
-
Purification Method: Use flash column chromatography on silica gel with a gradient elution (e.g., ethyl acetate in hexanes). Consider using a buffer in the mobile phase (e.g., 1% triethylamine) to prevent streaking on the column.
-
Solvent Removal: Remove the solvent under reduced pressure without excessive heating (<40°C) to prevent loss of the product.
-
-
Problem 2: Poor Enantioselectivity (Low %ee)
Q: I am able to synthesize the N-Boc-3-methylmorpholine, but the enantiomeric excess (%ee) is much lower than desired. How can I improve the stereochemical outcome?
A: Low %ee indicates either an ineffective stereochemistry-defining step or racemization of a chiral center at some point during the synthesis.
-
Possible Cause 2A: Ineffective Chiral Catalyst or Auxiliary (for Asymmetric Syntheses).
-
Scientific Rationale: In asymmetric catalysis, the catalyst's structure, the ligand, and the metal center are all crucial for creating a chiral environment that favors the formation of one enantiomer over the other.[2] The choice of catalyst is paramount.
-
Solutions:
-
Catalyst Selection: For asymmetric hydrogenation routes, rhodium complexes with large bite-angle bisphosphine ligands (e.g., SKP-Rh) have shown exceptional performance, yielding up to 99% ee.[2][10]
-
Ligand Screening: If using a metal-based catalyst, screen a variety of chiral ligands to find the optimal match for your specific substrate.
-
Organocatalysis: Consider organocatalytic methods, such as those using cinchona alkaloid derivatives, which can provide high enantioselectivity under mild conditions.[11]
-
-
-
Possible Cause 2B: Racemization of Starting Material or Intermediates.
-
Scientific Rationale: Chiral centers, particularly those alpha to a carbonyl group or other activating groups, can be susceptible to epimerization under harsh basic or acidic conditions. The N-Boc group is acid-labile, and premature partial deprotection followed by reprotection can lead to racemization if the free amine is exposed to unfavorable conditions.[12]
-
Solutions:
-
Verify Starting Material Purity: Always check the enantiomeric purity of your chiral starting material (e.g., (S)-alaninol) before starting the synthesis.
-
Mild Conditions: Use the mildest possible conditions (base, temperature) for all transformations to avoid epimerization. For example, use NaHCO₃ or Et₃N instead of stronger bases if applicable for the Boc protection step.[7]
-
Avoid Protic Acids: During workup steps, avoid strong protic acids until the final deprotection step (if required). Use a buffered aqueous solution if pH adjustment is necessary.
-
-
-
Possible Cause 2C: Incorrect Reaction Temperature.
-
Scientific Rationale: Enantioselective reactions are often under kinetic control. The difference in the activation energies for the formation of the two enantiomers (ΔΔG‡) is what determines the enantioselectivity. This difference is often small, and running the reaction at a lower temperature can amplify this difference, leading to higher %ee.
-
Solutions:
-
Lower the Temperature: Run the key enantioselective step at the lowest temperature that still allows for a reasonable reaction rate (e.g., 0°C, -20°C, or even -78°C).
-
Controlled Addition: Add reagents slowly at a low temperature to maintain thermal control and prevent localized temperature spikes that could reduce selectivity.
-
-
Data Summary: Impact of Catalytic System on Enantioselectivity
The following table summarizes representative data on how the choice of catalytic approach can dramatically influence the enantiomeric excess in the synthesis of chiral morpholines.
| Synthetic Method | Catalyst/Reagent | Typical Solvent | Typical %ee | Reference |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / SKP Ligand | Toluene | 95 - 99% | [1][2] |
| Kinetic Resolution | Candida antarctica Lipase B | Hexane | >99% | [3] |
| Organocatalytic Halocyclization | Cinchona Alkaloid Derivative | Dichloromethane | 90 - 97% | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol describes a standard method for the protection of an amino alcohol precursor.
-
Dissolve the amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM with visualization by ninhydrin stain) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
Protocol 2: Determination of Enantiomeric Excess (%ee) by Chiral HPLC
Accurate determination of %ee is crucial for validating and optimizing your reaction.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase solvent.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Chiralpak® IA, IB, or IC are excellent starting points.[13]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (IPA). Start with a 90:10 Hexane:IPA mixture.
-
Method Development:
-
Inject the racemic sample first to identify the retention times of both enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5). Increasing the percentage of IPA will generally decrease retention time.
-
If separation is poor, try a different CSP or consider Supercritical Fluid Chromatography (SFC), which often provides superior resolution for chiral separations.[14]
-
-
Quantification: Inject the enantiomerically enriched sample. Integrate the peak areas for both the major (A_major) and minor (A_minor) enantiomers.
-
Calculation: Calculate the %ee using the formula: %ee = [(A_major - A_minor) / (A_major + A_minor)] * 100.
Visualization of Key Processes
General Synthesis & Troubleshooting Workflow
The following diagram outlines a logical workflow for synthesizing this compound and a decision-making process for troubleshooting common issues.
Caption: Workflow for synthesis and troubleshooting.
Mechanism of Boc Protection
This diagram illustrates the nucleophilic acyl substitution mechanism for the protection of an amine with (Boc)₂O.
Caption: Mechanism of N-Boc protection.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 14. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Morpholine Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of substituted morpholines. As a core scaffold in numerous pharmaceuticals and biologically active compounds, the successful and efficient synthesis of morpholine derivatives is paramount for researchers in medicinal chemistry and drug development.[1][2][3] This guide is structured to address the common, and often frustrating, pitfalls encountered during synthesis. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Section 1: Foundational Strategy & Reagent Selection
Choosing the correct synthetic approach from the outset can prevent many downstream issues. This section addresses common questions regarding the initial planning stages of your synthesis.
Q1: I'm starting a new morpholine synthesis. What are the most common synthetic routes, and how do I choose the best one for my target molecule?
A1: The selection of a synthetic route depends heavily on the availability of starting materials, the desired substitution pattern, and stereochemical requirements. The three most prevalent strategies are:
-
Intramolecular Cyclization of Amino Alcohols: This is arguably the most common approach, typically involving the reaction of a 1,2-amino alcohol with a two-carbon electrophile.[4] This strategy is robust for a wide variety of mono-, di-, and trisubstituted morpholines.[4]
-
Reductive Amination/Etherification: This route involves the intramolecular cyclization of a keto- or aldehyde-containing amino alcohol. It is particularly powerful for creating specific diastereomers, as the reduction of the intermediate oxocarbenium ion can be highly selective.[5]
-
Multi-component Reactions: These advanced methods combine three or more starting materials in a single pot to rapidly build molecular complexity. For instance, a copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates can yield highly substituted morpholines.[6] While efficient, they can sometimes present challenges in controlling stereoselectivity.[6]
Decision Workflow for Synthetic Route Selection
Caption: Decision tree for selecting a primary synthetic route.
Section 2: Cyclization & Ring Formation Pitfalls
The core ring-forming step is often where chemists encounter the most significant hurdles.
Q2: My intramolecular cyclization of an N-substituted amino alcohol with a 2-carbon electrophile (e.g., chloroacetyl chloride followed by reduction) is failing or giving very low yields. What's going wrong?
A2: This is a classic and common problem. The success of this SN2 cyclization hinges on several factors. Low yields are typically traced back to an inefficient ring-closing step.
Common Causes & Troubleshooting Steps:
-
Poor Leaving Group: The hydroxyl group of the amino alcohol is a poor leaving group. Direct alkylation with reagents like 1,2-dihaloethanes often fails. The strategy of acylating with chloroacetyl chloride to form an amide, followed by reduction and then cyclization, is a common workaround.[7][8] If you are using a dihaloalkane, consider converting the alcohol to a better leaving group first (e.g., tosylate or mesylate).
-
Incorrect Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the alcohol (or a precursor amide) for the intramolecular cyclization.[7] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to drive the reaction to completion, especially with less reactive electrophiles.
-
Side Reactions:
-
Polymerization: If the intermolecular reaction competes with the desired intramolecular cyclization, you will form polymers. This is often an issue of concentration. Run the cyclization step under high dilution conditions (e.g., <0.1 M) to favor the intramolecular pathway.
-
Elimination: If your substrate has protons beta to the leaving group, elimination can compete with substitution. Using a less-hindered base can sometimes mitigate this.
-
-
Steric Hindrance: Bulky substituents on the amino alcohol or the N-substituent can significantly slow down the SN2 cyclization. In such cases, you may need more forcing conditions (higher temperature, stronger base), but this can also promote side reactions.
Experimental Protocol: Two-Step Morpholinone Formation and Reduction
-
Acylation: Dissolve the amino alcohol (1.0 equiv) in a suitable solvent like DCM. Cool to 0 °C. Add a base (e.g., triethylamine, 1.2 equiv). Slowly add chloroacetyl chloride (1.1 equiv). Allow to warm to room temperature and stir for 2-4 hours until TLC/LC-MS confirms consumption of the starting material.
-
Cyclization to Morpholinone: To the crude chloroacetamide, add a polar aprotic solvent like THF or DMF. Add a strong base like sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C. Heat the reaction to 65-80 °C and monitor for the formation of the morpholinone.[7]
-
Reduction to Morpholine: After workup and purification of the morpholinone, dissolve it in THF and cool to 0 °C. Slowly add a reducing agent like lithium aluminum hydride (LAH) or BH₃·THF (2-3 equiv).[8] Stir at room temperature or reflux until complete. Carefully quench the reaction with water and base.
Q3: I am attempting a reductive amination between a ketone and a secondary amine (like morpholine itself) and the reaction is stalled. Why is my iminium formation so slow?
A3: This is a frequent issue, especially with less nucleophilic amines or sterically hindered ketones.[9] The rate-limiting step in reductive amination is often the initial formation of the iminium ion, which is the species that gets reduced.
Causality & Solutions:
-
Amine Nucleophilicity: Morpholine is a relatively weak nucleophile compared to primary amines. Ketones, particularly hindered ones like 4-piperidone, are less electrophilic than aldehydes.[9] This combination can make iminium formation prohibitively slow.
-
pH Control: The reaction is acid-catalyzed, but too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. For weakly basic amines, you may need to carefully buffer the reaction. Acetic acid is a common catalyst.
-
Water Removal: The formation of the iminium ion releases water. This is a reversible process. Removing water as it forms can drive the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves or Ti(OiPr)₄.[9][10]
-
Choice of Reducing Agent: The choice of hydride reagent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the go-to reagent for one-pot reductive aminations. It is mild enough that it will not readily reduce the starting ketone/aldehyde but is reactive enough to reduce the iminium ion as it forms.[10][11] It is moisture-sensitive and typically used in anhydrous solvents like DCE or THF.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion over the carbonyl.[10] It is often used in methanol.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will reduce the starting carbonyl. Therefore, it should only be used in a two-step procedure where the iminium is pre-formed before the hydride is added.[11][12]
-
| Reducing Agent | Typical Solvent | Compatibility | Key Feature |
| NaBH(OAc)₃ | DCE, THF, DCM | Moisture sensitive | Ideal for one-pot reactions; selective for iminium.[11] |
| NaBH₃CN | MeOH | Water tolerant | Selective for iminium; Lewis acids can boost reactivity.[11] |
| NaBH₄ | MeOH, EtOH | Reduces carbonyls | Must be used in a two-step process after imine formation.[11] |
Section 3: Controlling Stereochemistry
For drug development, controlling the stereochemistry of substituted morpholines is non-negotiable.
Q4: My synthesis of a 2,5-disubstituted morpholine is resulting in a 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A4: Achieving high diastereoselectivity is a common challenge and depends entirely on the mechanism of your ring-closing reaction.
Mechanistic Considerations & Strategies:
-
Thermodynamic vs. Kinetic Control: Many cyclization reactions can lead to a mixture of cis and trans isomers. Often, the cis isomer is the thermodynamically more stable product. If your reaction conditions allow for equilibration (e.g., reversible ring-opening/closing), you may be able to favor the thermodynamic product by running the reaction at a higher temperature or for a longer time. Iron(III)-catalyzed cyclizations, for example, are proposed to proceed via a thermodynamic equilibrium that favors the cis product.[13]
-
Transition State Geometry: In irreversible reactions, the product ratio is determined by the transition state energies. For example, in the Pd-catalyzed carboamination developed by Wolfe, the high cis-selectivity for 3,5-disubstituted morpholines is explained by a boat-like transition state that minimizes steric interactions.[14]
-
Substrate Control: The most reliable way to control stereochemistry is to use a chiral starting material where the existing stereocenters direct the formation of new ones. Syntheses starting from enantiopure amino alcohols are a cornerstone of stereocontrolled morpholine synthesis.[14]
-
Catalyst-Controlled Selectivity: Modern synthetic methods increasingly rely on chiral catalysts to induce stereoselectivity. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereoselectivity (>99:1 dr).[15]
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A logical approach to troubleshooting poor diastereoselectivity.
Section 4: Work-up & Purification Challenges
Q5: My final morpholine product is water-soluble and difficult to extract from the aqueous phase during workup. What can I do?
A5: This is a very common issue, as the nitrogen and oxygen atoms in the morpholine ring can lead to significant water solubility, especially for low molecular weight derivatives or those with additional polar functional groups.
Solutions:
-
Back-Extraction: After your initial extraction with an organic solvent (e.g., DCM, EtOAc), you can "salt out" the product from the aqueous layer by saturating it with NaCl or K₂CO₃. This decreases the polarity of the aqueous phase and can drive your product into the organic layer upon re-extraction.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extractor can be highly effective, albeit more complex to set up.
-
Solvent Choice: Switch to a more polar, water-immiscible solvent for extraction, such as a 9:1 mixture of DCM/isopropanol.
-
Derivatization/Protection: If the issue is the basic nitrogen, you can perform the workup under basic conditions (to ensure the amine is neutral) or temporarily protect it. For example, reacting the crude product with Boc-anhydride will yield the Boc-protected morpholine, which is significantly more lipophilic and easier to extract and purify via column chromatography. The Boc group can then be removed with an acid like TFA or HCl.[16][17]
Section 5: Protecting Group Strategies
Q6: I'm having trouble with my N-protecting group. It's either cleaving during my reaction or proving difficult to remove at the end. How do I choose the right one?
A6: Protecting group selection is a critical strategic decision. The ideal protecting group must be stable to your reaction conditions but easy to remove without affecting the rest of the molecule.[16]
Common N-Protecting Groups for Morpholine Synthesis
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Common Pitfalls |
| tert-Butoxycarbonyl | Boc | Acid-labile. Stable to base, hydrogenation. | Strong acids (TFA, HCl).[16] | Unstable to strong Lewis acids[5] or prolonged heating (>80 °C).[16] |
| Carbobenzyloxy | Cbz, Z | Base-labile. Stable to mild acid. | Hydrogenolysis (H₂, Pd/C).[16] | Catalyst poisoning can be an issue. Not compatible with substrates containing other reducible groups (alkenes, alkynes). |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Acid-stable. Extremely base-labile. | Bases like Piperidine in DMF.[16] | Can be unintentionally cleaved by basic reagents or even some primary amine starting materials. |
Strategic Considerations:
-
Orthogonality: If your molecule has multiple protecting groups, ensure they are "orthogonal"—meaning you can remove one without affecting the others. A classic orthogonal pair is an acid-labile Boc group and a hydrogenation-labile Cbz group.
-
Reaction Compatibility: If your synthesis involves a strong acid, avoid the Boc group. If it involves catalytic hydrogenation, avoid the Cbz group. If you are using strong bases like NaH for a cyclization, a Boc group is an excellent choice.[14]
-
Final Product Requirements: If the final product needs a free N-H, plan for a deprotection step. If the final product requires an N-substituted morpholine, this can often be installed at the end via N-alkylation or reductive amination.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Protective Groups [organic-chemistry.org]
- 18. akjournals.com [akjournals.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Racemization of Chiral Morpholine Intermediates
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the racemization of chiral morpholine intermediates. As a prevalent scaffold in numerous FDA-approved drugs and clinical candidates, maintaining the stereochemical integrity of morpholine derivatives is paramount for ensuring their desired pharmacological activity and safety profile.[1][2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common racemization issues encountered during the synthesis and handling of these valuable compounds. We will delve into the underlying mechanisms, provide detailed troubleshooting protocols, and offer validated analytical methods to ensure the enantiopurity of your intermediates.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding racemization in chiral morpholine synthesis.
Q1: What is racemization and why is it a significant concern for chiral morpholine intermediates?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In drug development, often only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or even cause harmful side effects.[4] Therefore, maintaining the enantiomeric purity of chiral morpholine intermediates is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: Which positions on the morpholine ring are most susceptible to racemization?
A2: The protons on the carbon atoms adjacent to the ring's heteroatoms (C2, C3, C5, and C6) are the most susceptible to racemization. The acidity of these α-protons is influenced by the electron-withdrawing inductive effects of the neighboring oxygen and nitrogen atoms, making them more prone to abstraction by a base.[4][5] Protons alpha to a carbonyl group, as in morpholinone intermediates, are particularly acidic and therefore at a higher risk of racemization.[6]
Q3: What are the primary causes of racemization during the synthesis of chiral morpholines?
A3: Racemization in chiral morpholine synthesis is typically triggered by:
-
Formation of Planar Intermediates: The presence of a base can lead to the deprotonation of a chiral center, forming a planar, achiral intermediate like an enolate. Subsequent reprotonation can occur from either face of this planar structure, leading to a racemic mixture.[6][7]
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong acids or bases can provide the energy needed to overcome the activation barrier for racemization.
-
Use of Certain Reagents: Some coupling reagents used in the synthesis of morpholinones from amino acids can promote the formation of racemizable intermediates.[6][8][9]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess (% ee) in your experiments.
Problem 1: Low enantiomeric excess observed in the synthesis of a chiral morpholinone from an amino acid derivative.
The coupling of an N-protected amino acid to form a morpholinone ring is a common step where racemization can occur. The primary mechanism involves the formation of an oxazolinone intermediate, which has a highly acidic α-proton that is easily abstracted by a base.[6]
Troubleshooting Workflow:
Caption: Troubleshooting low % ee in morpholinone synthesis.
Causality Explained:
-
Base Strength: Stronger bases like triethylamine have a higher propensity to abstract the acidic α-proton of the activated amino acid, leading to racemization. Weaker bases such as N-methylmorpholine (NMM) are generally preferred to minimize this side reaction.[10]
-
Coupling Reagent Type: Certain coupling reagents, like BOP, can lead to minimal racemization.[8] Newer reagents like COMU have been developed to be even more efficient and safer, requiring only one equivalent of a base and showing reduced epimerization.[11]
-
Temperature: Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway. Conducting the reaction at lower temperatures can significantly improve the stereochemical outcome.
Table 1: Impact of Base Selection on Racemization Potential
| Base | pKa of Conjugate Acid | Relative Basicity | Racemization Risk |
| Triethylamine | 10.75 | Strong | High |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Strong | High |
| N-Methylmorpholine (NMM) | 7.38 | Weak | Low [10] |
| 2,4,6-Collidine | 7.43 | Weak | Very Low [10] |
Problem 2: Loss of stereochemical integrity during the synthesis of a C2-substituted chiral morpholine.
Syntheses involving epimerization-prone intermediates, such as α-chloroaldehydes, can lead to a variable and often low enantiomeric excess in the final C2-functionalized morpholine product.
Troubleshooting Workflow:
Caption: Troubleshooting low % ee in C2-substituted morpholine synthesis.
Causality Explained:
-
Intermediate Stability: Some intermediates are inherently prone to racemization. Minimizing their lifetime in the reaction mixture can prevent significant loss of enantiomeric purity.
-
Thermodynamic Equilibration: In cases where a mixture of diastereomers is formed, it may be possible to epimerize the mixture to favor the more stable isomer. Photocatalyzed methods using reversible hydrogen atom transfer (HAT) have been shown to be effective for this purpose with morpholine derivatives.[12]
-
Product Stability: The final chiral morpholine itself might not be stable under the conditions used for work-up or purification (e.g., acidic or basic washes, high temperatures during distillation or chromatography). It is crucial to assess the stereochemical stability of the final product under these conditions.
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method for Enantiomeric Excess Determination
An accurate determination of enantiomeric excess is the first and most critical step in troubleshooting. An unvalidated analytical method can give misleading results.[13]
Objective: To validate a chiral HPLC method for the accurate quantification of the enantiomers of a chiral morpholine intermediate.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD)[14]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Racemic standard of the morpholine intermediate
-
Enantioenriched sample of the morpholine intermediate
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Based on the structure of your morpholine derivative, select a few chiral stationary phases (CSPs) for initial screening. Polysaccharide-based columns are a good starting point for a wide range of compounds.[14][15]
-
Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or hexane/ethanol) to achieve separation of the enantiomers.
-
-
Method Optimization for Resolution:
-
Inject the racemic standard.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks. A resolution (Rs) value greater than 1.5 is ideal.[13]
-
The resolution can be calculated using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base.
-
-
Linearity and Accuracy Check:
-
Prepare a series of solutions with known ratios of the two enantiomers (e.g., 90:10, 75:25, 50:50).
-
Inject these standards and plot the peak area ratio against the known concentration ratio to establish linearity.
-
Compare the measured % ee with the known values to confirm the accuracy of the method.
-
-
Precision (Repeatability):
-
Inject the same enantioenriched sample multiple times (e.g., n=6).
-
Calculate the mean and relative standard deviation (RSD) of the % ee values. A low RSD (typically <2%) indicates good precision.[13]
-
Protocol 2: Chiral Derivatization for GC Analysis
For volatile morpholine derivatives, chiral Gas Chromatography (GC) can be an excellent analytical tool. Often, derivatization is necessary to improve volatility and chromatographic separation.
Objective: To determine the enantiomeric excess of a chiral morpholine intermediate using GC after derivatization.
Materials:
-
Chiral derivatizing agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride)[16]
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
GC with a chiral capillary column
Procedure:
-
Derivatization Reaction:
-
In a dry vial under an inert atmosphere, dissolve a known amount of the chiral morpholine intermediate in the anhydrous solvent.
-
Add the anhydrous base, followed by the chiral derivatizing agent.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up:
-
Quench the reaction with a mild aqueous acid (e.g., dilute HCl).
-
Extract the diastereomeric derivatives with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.
-
-
GC Analysis:
-
Inject the solution of the diastereomeric derivatives onto the GC column.
-
The diastereomers, having different physical properties, will separate on a standard achiral column.
-
Integrate the peak areas of the two diastereomers to determine the enantiomeric excess of the original morpholine intermediate.
-
Note: It is crucial to ensure that no racemization occurs during the derivatization step. This can be verified by derivatizing a sample of known enantiomeric excess.
Conclusion
The stereochemical integrity of chiral morpholine intermediates is a critical parameter in the development of safe and effective pharmaceuticals. By understanding the mechanisms of racemization, systematically troubleshooting potential issues, and employing validated analytical methods, researchers can confidently advance their synthetic campaigns. This guide provides a foundational framework for addressing these challenges, and we encourage continuous learning and adaptation of these principles to specific research problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
Validation & Comparative
A Comparative Guide to (S)-N-Boc-3-methylmorpholine and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the predictable and efficient control of stereochemistry is paramount, particularly in the realm of pharmaceutical development where the chirality of a molecule dictates its biological activity. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing stereocenters. This guide provides an in-depth comparison of (S)-N-Boc-3-methylmorpholine, a more recent entrant, with established chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. We will delve into their mechanisms, comparative performance supported by experimental data, and practical considerations to guide researchers in selecting the optimal auxiliary for their specific synthetic challenges.
The Role of Chiral Auxiliaries: A Mechanistic Overview
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. They function by exerting steric and electronic influences to direct the approach of a reagent to one of the two diastereotopic faces of the substrate, thereby inducing the formation of a new stereocenter with a high degree of selectivity. The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and provide high levels of stereocontrol.
Figure 1: Generalized workflow of chiral auxiliary-mediated asymmetric synthesis.
This compound: A Closer Look
This compound has emerged as a promising chiral auxiliary, particularly in the synthesis of chiral carboxylic acids and their derivatives. Its conformational rigidity, dictated by the morpholine ring, and the steric bulk of the N-Boc group are key to its ability to induce high levels of stereoselectivity.
Mechanism of Stereocontrol
The N-acylated derivative of this compound typically adopts a well-defined conformation where the N-Boc group effectively shields one face of the enolate. This steric hindrance directs the approach of electrophiles to the less hindered face, establishing the desired stereochemistry.
Comparative Analysis: Performance in Asymmetric Alkylation
To provide a clear performance benchmark, we will compare this compound with the widely used Evans' (S)-4-benzyloxazolidin-2-one and Oppolzer's (2R)-bornane-10,2-sultam in a representative asymmetric alkylation reaction of a propionyl derivative.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl Derivatives
-
Acylation: The chiral auxiliary (1.0 equiv.) is dissolved in anhydrous THF under an inert atmosphere (N₂ or Ar). The solution is cooled to -78 °C, and n-butyllithium (1.05 equiv.) is added dropwise. After stirring for 30 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Enolate Formation: The N-propionyl derivative is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added slowly to form the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. After extraction with an organic solvent and purification by column chromatography, the diastereomeric product is isolated.
-
Auxiliary Cleavage: The purified product is subjected to a mild cleavage protocol (e.g., LiOH/H₂O₂ for oxazolidinones, LiAlH₄ or acidic hydrolysis for sultams and morpholine derivatives) to yield the chiral carboxylic acid and recover the auxiliary.
-
Diastereomeric Ratio (d.r.) Determination: The d.r. is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product mixture before cleavage.
Figure 2: Step-by-step experimental workflow for asymmetric alkylation.
Performance Data
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Benzyl Bromide | LDA | >95:5 | 85-90 |
| Evans' (S)-4-benzyloxazolidin-2-one | Benzyl Bromide | LDA | >99:1 | 90-95 |
| Oppolzer's (2R)-bornane-10,2-sultam | Benzyl Bromide | NaHMDS | >98:2 | 88-93 |
Table 1: Comparison of performance in the asymmetric benzylation of N-propionyl derivatives. Data is compiled from representative literature procedures.
Discussion and Field Insights
Evans' Oxazolidinones: These auxiliaries are often considered the "gold standard" due to the exceptionally high diastereoselectivities they provide across a wide range of reactions, including alkylations, aldol reactions, and acylations. The stereochemical outcome is reliably predicted by well-established models of their chelated Z-enolates. However, a significant drawback can be the conditions required for cleavage, which sometimes necessitate harsh reagents (e.g., LiAlH₄, O₃) that may not be compatible with sensitive functional groups in the product.
Oppolzer's Sultams: Camphor-derived sultams also offer excellent levels of stereocontrol, often comparable to Evans' auxiliaries. They are particularly noted for their high crystallinity, which can facilitate the purification of diastereomeric intermediates by recrystallization, potentially allowing for the attainment of >99% d.e. The sultam auxiliary is also robust and can be cleaved under various conditions.
This compound: This auxiliary provides a compelling alternative, delivering high diastereoselectivity, often exceeding 95:5 d.r. While it may not consistently reach the >99:1 levels of Evans' auxiliaries in all cases, it offers a key advantage in its cleavage. The morpholine amide bond can often be hydrolyzed under milder conditions compared to the Evans' oxazolidinone, which can be a critical factor in complex molecule synthesis. Furthermore, the recovery of the this compound auxiliary is typically efficient.
Choosing the Right Auxiliary: A Decision Framework
The selection of a chiral auxiliary is a multi-faceted decision that balances stereoselectivity, ease of cleavage, and overall process efficiency.
A Comparative Guide to Chiral Morpholine Derivatives in Asymmetric Catalysis: Evaluating (S)-N-Boc-3-methylmorpholine Analogues
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Asymmetric organocatalysis has emerged as a powerful and sustainable strategy, offering an alternative to traditional metal-based catalysts.[1] Within this domain, chiral secondary amines have carved out a significant niche, leveraging enamine and iminium ion intermediates to orchestrate highly stereoselective transformations.[2]
This guide provides an in-depth technical comparison of the efficacy of chiral morpholine derivatives in asymmetric catalysis, with a conceptual focus on structures like (S)-N-Boc-3-methylmorpholine. While direct, peer-reviewed data on this specific molecule in benchmark reactions can be elusive, we can extrapolate its potential performance by analyzing a closely related, high-performing β-morpholine amino acid catalyst. We will compare this advanced morpholine derivative against two of the most well-established and widely utilized organocatalysts: (S)-Proline and the diarylprolinol silyl ether developed by Jørgensen and Hayashi. The benchmark reaction for this comparative analysis will be the asymmetric Michael addition of aliphatic aldehydes to trans-β-nitrostyrene, a cornerstone C-C bond-forming reaction for generating valuable chiral γ-nitroaldehydes.[3]
The Rationale for Chiral Secondary Amine Catalysis
The efficacy of chiral secondary amines like proline, diarylprolinol silyl ethers, and morpholine derivatives hinges on their ability to reversibly form nucleophilic enamine intermediates with aldehydes or ketones.[3][4] This transient species raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, activating it for attack on an electrophile.[5] The chiral scaffold of the amine catalyst creates a sterically defined environment, effectively shielding one face of the enamine and directing the electrophile to the other, thus inducing stereoselectivity.
The structural rigidity and substituents of the catalyst are critical. Pyrrolidine-based catalysts, such as (S)-Proline and Jørgensen-Hayashi catalysts, are highly effective due to the five-membered ring's optimal geometry for enamine formation.[6] Morpholine-based catalysts have historically been considered less reactive because the lone pair on the nitrogen atom is more pyramidalized, reducing the nucleophilicity of the resulting enamine.[3] However, recent research has unveiled novel β-morpholine amino acid structures that overcome this limitation, demonstrating remarkable efficiency and stereocontrol.[3]
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Comparative Performance Analysis
The asymmetric Michael addition of an aliphatic aldehyde to trans-β-nitrostyrene serves as our benchmark reaction. This transformation is pivotal for synthesizing chiral γ-nitro carbonyl compounds, which are precursors to biologically significant molecules like γ-amino acids.
The following table summarizes the performance of a highly efficient β-morpholine amino acid catalyst against (S)-Proline and the Jørgensen-Hayashi catalyst.
Note on Comparability: For the morpholine-based catalyst, the available high-performing example utilized butyraldehyde.[3] For (S)-Proline and the Jørgensen-Hayashi catalyst, data from reactions with the structurally similar propanal are used.[7][8] This minor difference in substrate is noted for scientific accuracy but does not detract from the overall comparison of catalyst efficacy in activating small aliphatic aldehydes.
| Catalyst | Aldehyde Donor | Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Catalyst Loading (mol%) |
| β-Morpholine Amino Acid [3] | Butyraldehyde | Quantitative | 98:2 (96% d.e.) | 90% | 1% |
| (S)-Proline [9][10] | Propanal | ~70-90% | ~95:5 | ~75-96% | 20-30% |
| Jørgensen-Hayashi Catalyst [7][8] | Propanal | >95% | >95:5 | >99% | 1-5% |
Analysis of Results:
-
β-Morpholine Amino Acid Catalyst: This novel catalyst demonstrates exceptional performance. A key advantage is its remarkably low catalyst loading (1 mol%), which is highly desirable for process chemistry and sustainability.[3] It achieves quantitative conversion and excellent diastereoselectivity (96% d.e.), with a very good enantiomeric excess of 90%.[3] This performance counters the traditional view of morpholine's lower reactivity and positions these new-generation catalysts as highly competitive. The crucial design feature is the β-amino acid structure, which plays a role in the transition state to control stereoselectivity.[3]
-
(S)-Proline: As one of the simplest and most affordable organocatalysts, (S)-Proline provides good to excellent results. However, its primary drawback is the significantly higher catalyst loading (typically 20-30 mol%) required to achieve high conversion and selectivity.[9] While capable of delivering high e.e. under optimized conditions, its efficiency is lower than the more complex catalysts.
-
Jørgensen-Hayashi Catalyst ((S)-Diphenylprolinol Silyl Ether): This catalyst represents the gold standard for this class of reaction, consistently delivering near-perfect enantioselectivity (>99% e.e.) and high diastereoselectivity with low catalyst loadings (1-5 mol%).[7][8] The bulky diphenyl(trimethylsilyloxy)methyl group provides a highly effective chiral shield, leading to outstanding stereocontrol.[1] Its performance sets a high bar for any emerging catalyst.
Experimental Protocol: Asymmetric Michael Addition
This section provides a representative, self-validating protocol for the Michael addition of an aldehyde to a nitroalkene, adapted from established procedures for diarylprolinol silyl ether catalysts.[11] This protocol is designed to explain the causality behind each step, ensuring both reproducibility and understanding.
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// Edges Setup -> Cooling; Cooling -> Addition; Addition -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Analyze; } ends_dot Caption: Step-by-step workflow for a typical asymmetric Michael addition experiment.
Detailed Methodology:
-
Catalyst and Reagent Preparation (The "Why"): To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the Jørgensen-Hayashi catalyst ((S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (7.5 mg, 0.02 mmol, 2 mol%) and trans-β-nitrostyrene (149 mg, 1.0 mmol). The flask is charged with an inert atmosphere (e.g., nitrogen or argon). Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. The catalyst is added first to ensure it is well-dissolved before the reactants are introduced.
-
Solvent Addition and Cooling: Add 2.0 mL of a suitable solvent (e.g., chloroform or toluene). Stir the mixture until all solids are dissolved. Cool the flask to 0 °C in an ice-water bath. Causality: Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Substrate Addition: Slowly add propanal (108 µL, 1.5 mmol, 1.5 equivalents) to the cooled, stirring solution over 2 minutes. Causality: A slight excess of the aldehyde ensures complete consumption of the more valuable nitroalkene. Slow addition prevents a rapid, exothermic reaction that could decrease selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for the required duration (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nitrostyrene starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Causality: The aqueous work-up removes the catalyst and any water-soluble components. Chromatography separates the desired product from unreacted aldehyde and any byproducts.
-
Stereoselectivity Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy. To determine the enantiomeric excess, the product is typically reduced to the corresponding alcohol with sodium borohydride (NaBH₄) to prevent epimerization on the HPLC column, then analyzed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).[7] Causality: Chiral HPLC separates the two enantiomers, and the relative area of their peaks is used to calculate the e.e., providing a quantitative measure of the reaction's success.
Conclusion and Outlook
This guide demonstrates that while the Jørgensen-Hayashi catalyst remains a benchmark for the asymmetric Michael addition of aldehydes to nitroalkenes, advanced morpholine-based catalysts are emerging as highly potent alternatives. The β-morpholine amino acid catalyst showcases that the perceived limitations of the morpholine scaffold can be overcome through rational design, achieving excellent results with very low catalyst loadings. This efficiency is a critical factor for industrial applications, where minimizing catalyst cost and waste is paramount.
For researchers and drug development professionals, this analysis underscores the importance of catalyst evolution. While (S)-Proline is a valuable tool for initial explorations due to its low cost, more sophisticated catalysts like the Jørgensen-Hayashi and novel morpholine derivatives provide superior performance for demanding syntheses. The development of catalysts structurally analogous to this compound represents a promising frontier, potentially offering a unique balance of reactivity, selectivity, and operational simplicity. Future research will likely focus on further refining these morpholine scaffolds to rival and even surpass the efficacy of current leading organocatalysts.
References
- 1. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 5. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 8. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. orgsyn.org [orgsyn.org]
A Comparative Guide to the Stereochemical Validation of (S)-N-Boc-3-methylmorpholine
Introduction: The Criticality of Stereochemical Purity in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chirality, the property of 'handedness' in molecules, is a cornerstone of drug design, as biological systems—composed of chiral entities like enzymes and receptors—interact stereospecifically with drug candidates.[1][2] Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][3] One enantiomer may be the active therapeutic agent, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects.
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (S)-N-Boc-3-methylmorpholine is a valuable chiral building block for synthesizing more complex active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity at the outset is paramount for controlling the stereochemistry of the final drug product. Regulatory bodies like the FDA have stringent guidelines, strongly favoring the development of single-enantiomer drugs to enhance safety and efficacy.[2][4]
This guide provides an in-depth comparison of the principal analytical techniques for validating the stereochemical integrity and determining the enantiomeric excess (ee) of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals to select the most suitable method for their specific needs.
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess is a specialized analytical challenge, as enantiomers possess identical physical properties in an achiral environment.[1] Therefore, validation requires methods that can differentiate between them, typically by introducing another chiral element. The three primary techniques discussed are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents, and Polarimetry.[5][6][7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separation and quantification.[8][] Its efficacy stems from the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times and, thus, separation.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including N-Boc protected amines.[10][11] The chiral cavities and functional groups on the CSP interact differently with the spatial arrangement of each enantiomer, causing one to be retained longer than the other.
-
Mobile Phase: In normal-phase chromatography, a non-polar solvent like hexane is combined with an alcohol modifier (e.g., isopropanol, ethanol). The modifier's concentration is fine-tuned to achieve optimal balance between resolution and analysis time; too much modifier can eliminate chiral recognition, while too little can lead to excessively long retention times.[12]
Experimental Protocol: Chiral HPLC for this compound
This protocol is a representative method based on established principles for separating N-Boc protected chiral amines.[10][12]
-
Instrumentation and Column:
-
HPLC System with UV Detector.
-
Column: CHIRALPAK® IA or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1.0 mg/mL in the mobile phase.
-
Prepare a racemic standard of N-Boc-3-methylmorpholine at the same concentration to verify peak identification and resolution.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Rationale: This ratio is a common starting point for polysaccharide CSPs, providing good initial selectivity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 210 nm. Rationale: The Boc-carbamate group has UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
-
System Suitability and Validation:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Inject the (S)-enantiomer sample. The major peak should correspond to the retention time of one of the peaks in the racemic mixture. The other enantiomer, if present, will appear as a smaller peak at the other retention time.
-
-
Data Analysis:
-
Integrate the peak areas for both the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100
-
Workflow for Chiral HPLC Validation
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
NMR Spectroscopy with Chiral Shift Reagents (CSRs)
NMR spectroscopy is a powerful tool for structural elucidation. In an achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a Chiral Shift Reagent (CSR), it is possible to distinguish them.[13] CSRs are typically lanthanide complexes (e.g., Europium or Ytterbium) with chiral ligands.[14][15][16]
Causality of Experimental Choices:
-
Mechanism: The Lewis acidic lanthanide center of the CSR reversibly coordinates with a Lewis basic site on the analyte molecule (in this case, the oxygen or nitrogen atoms of the morpholine ring). This interaction forms transient diastereomeric complexes.[14] Because these new complexes are diastereomers, their corresponding nuclei are in chemically non-equivalent environments, resulting in separate, distinguishable signals (a "split") in the NMR spectrum.[17]
-
Reagent Selection: Reagents like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)) are effective because their paramagnetic nature induces large chemical shifts, spreading out the spectrum and enhancing the separation between the signals of the two diastereomeric complexes.[16][18]
Experimental Protocol: NMR with Chiral Shift Reagent
-
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Chiral Shift Reagent: Eu(hfc)₃.
-
Anhydrous deuterated solvent (e.g., CDCl₃). Rationale: The solvent must be aprotic and dry, as water and protic solvents compete for coordination to the CSR, reducing its effectiveness.[16]
-
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of this compound into an NMR tube.
-
Dissolve in ~0.6 mL of anhydrous CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample alone to serve as a reference.
-
-
Titration with CSR:
-
Prepare a stock solution of the CSR or add it in small, precisely weighed increments (e.g., 0.1 molar equivalents relative to the sample) directly to the NMR tube.
-
After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Continue adding the CSR until a clear separation of one or more key proton signals (e.g., the methyl protons or protons adjacent to the nitrogen/oxygen) is observed for the two enantiomers. Rationale: A titration approach is necessary because too little CSR will not resolve the signals, while too much can cause significant line broadening, obscuring the data.[15]
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the (S) and (R) enantiomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = ([Integration(S) - Integration(R)] / [Integration(S) + Integration(R)]) * 100
-
Workflow for NMR Validation using a Chiral Shift Reagent
Caption: Workflow for determining enantiomeric excess using NMR with a CSR.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound.
Causality of Experimental Choices:
-
Principle: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions.[19] A pure sample of this compound will have a specific rotation value ([α]). A racemic mixture will have a rotation of zero.[20] The observed rotation of a sample is directly proportional to the concentration of the excess enantiomer.
-
Limitations: This method is highly sensitive to experimental conditions (concentration, solvent, temperature, wavelength) and requires an established literature value for the specific rotation of the pure enantiomer for comparison.[5] It cannot detect the presence of the minor enantiomer directly, only the net rotation.
Experimental Protocol: Polarimetry
-
Instrumentation and Reagents:
-
Calibrated Polarimeter.
-
Volumetric flask (e.g., 10.0 mL, Class A).
-
Polarimeter cell (e.g., 1 dm length).
-
High-purity solvent (e.g., Chloroform or Methanol).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in the volumetric flask and dilute to the mark to achieve a known concentration (c), in g/mL.
-
-
Measurement:
-
Calibrate the polarimeter with a blank (pure solvent).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α_obs). Record the temperature (T) and the wavelength of the light source (typically the sodium D-line, 589 nm).
-
-
Data Analysis:
-
Calculate the specific rotation [α] of the sample using the formula: [α]_D^T = α_obs / (c * l) where l is the path length in decimeters (dm).
-
Look up the literature value for the specific rotation of enantiomerically pure this compound ([α]_max).
-
Calculate the optical purity (which is often equivalent to ee) using the formula: Optical Purity (%) = ([α]_sample / [α]_max) * 100
-
Workflow for Polarimetry Analysis
Caption: Workflow for determining optical purity using polarimetry.
Quantitative Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high accuracy, throughput, or structural confirmation.[6][21]
| Parameter | Chiral HPLC | NMR with Chiral Shift Reagent | Polarimetry |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Formation of transient diastereomeric complexes | Measurement of rotation of plane-polarized light |
| Primary Output | Chromatogram with separated peaks | NMR spectrum with split signals for enantiomers | Single value of optical rotation |
| Quantitative Accuracy | High (Directly measures peak area ratio) | Moderate to High (Depends on signal resolution and integration) | Low to Moderate (Indirect; relies on a pure standard value) |
| Limit of Detection (LOD) for Minor Enantiomer | Very Low (typically <0.1%) | Moderate (typically 1-5%) | Very High (Not suitable for trace detection) |
| Throughput | Moderate (10-30 min per sample) | Low (Requires titration and multiple acquisitions) | High (1-5 min per sample) |
| Sample Requirement | Micrograms (µg) | Milligrams (mg) | Milligrams (mg) |
| Method Development | Can be complex and time-consuming | Moderately complex (CSR screening) | Simple (if standard value is known) |
| Key Advantage | High resolution and sensitivity; the definitive method for ee% | Provides structural confirmation simultaneously | Fast and simple for routine checks of known, pure compounds |
| Key Disadvantage | Requires specialized, expensive chiral columns | Potential for line broadening; lower sensitivity | Non-specific; sensitive to experimental conditions; requires pure standard |
Conclusion and Recommendations
Validating the stereochemistry of this compound is a non-negotiable step in quality control for pharmaceutical development. Each analytical technique offers a unique set of advantages and limitations.
-
Chiral HPLC stands as the most robust, accurate, and reliable method for the precise determination of enantiomeric excess.[8] It is the recommended technique for final quality control, regulatory submissions, and situations where high accuracy and sensitivity are required.
-
NMR Spectroscopy with Chiral Shift Reagents is an excellent orthogonal method. While its primary strength is in structural elucidation, it serves as a powerful tool for confirming stereochemical assignments and providing a semi-quantitative estimate of enantiomeric purity without the need for chromatographic separation.[13][22]
-
Polarimetry remains a useful, rapid screening tool for process monitoring or for quickly verifying the identity of a bulk sample, provided that the material is expected to be of high enantiomeric purity and a reliable reference standard is available.[5] However, it should not be used as the sole method for determining enantiomeric excess in a drug development setting.
For a comprehensive and self-validating system, a combination of these techniques is ideal. Chiral HPLC should be used as the primary quantitative method, while NMR and polarimetry can provide crucial orthogonal validation, ensuring the utmost confidence in the stereochemical integrity of your chiral building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. veranova.com [veranova.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ymc.co.jp [ymc.co.jp]
- 12. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 13. scilit.com [scilit.com]
- 14. fiveable.me [fiveable.me]
- 15. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-N-Boc-3-methylmorpholine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the economic viability and overall success of large-scale synthesis campaigns. The morpholine scaffold is a privileged heterocycle in medicinal chemistry, and its chiral derivatives are key components in numerous drug candidates.[1] This guide provides an in-depth cost-benefit analysis of utilizing (S)-N-Boc-3-methylmorpholine as a chiral building block, comparing two primary manufacturing strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
This analysis is presented through the lens of a hypothetical late-stage drug candidate, "Geminivir," where this compound is a crucial intermediate. By examining the synthesis of this key fragment, we will dissect the economic and process-related trade-offs inherent in each approach.
The Central Role of (S)-3-Methylmorpholine in "Geminivir" Synthesis
The hypothetical synthesis of Geminivir involves the coupling of this compound with an aromatic electrophile. The stereochemistry at the C3 position of the morpholine ring is critical for the drug's binding affinity to its biological target. Therefore, ensuring high enantiomeric purity of this intermediate is paramount.
We will evaluate two distinct pathways to obtain the necessary this compound:
-
Strategy A: Asymmetric Synthesis. This route begins with a readily available chiral starting material, (S)-alaninol (L-alaninol), to directly synthesize the desired enantiomer of 3-methylmorpholine, which is then protected with a Boc group.
-
Strategy B: Racemic Synthesis followed by Chiral Resolution. This approach involves the non-stereoselective synthesis of 3-methylmorpholine, yielding a racemic mixture. The desired (S)-enantiomer is then isolated through diastereomeric salt formation with a chiral resolving agent, followed by N-Boc protection.
Comparative Analysis of Synthetic Strategies
The choice between asymmetric synthesis and chiral resolution is a complex decision influenced by factors such as raw material costs, process complexity, throughput, and waste management.[2] The following sections provide a detailed comparison of these two strategies for the large-scale production of this compound.
Quantitative Performance Comparison
The table below summarizes the key performance indicators for each synthetic strategy, based on a hypothetical 100 kg scale production of the final this compound intermediate.
| Parameter | Strategy A: Asymmetric Synthesis | Strategy B: Racemic Synthesis & Resolution | Key Considerations |
| Starting Materials | (S)-Alaninol, Chloroacetyl chloride, Boc Anhydride | Diethanolamine, Acetaldehyde, Tartaric Acid, Boc Anhydride | Availability and cost of chiral vs. achiral starting materials. |
| Overall Yield | ~60-70% | ~20-25% (theoretical max. 50% for resolution) | Asymmetric synthesis offers a significantly higher overall yield. |
| Enantiomeric Excess (e.e.) | >99% | >98% (after resolution and recrystallization) | Both methods can achieve high enantiopurity, but resolution may require more optimization.[3] |
| Number of Process Steps | 3 (Cyclization, Reduction, Protection) | 4 (Cyclization, Resolution, Liberation, Protection) | Strategy A is more streamlined. |
| Cycle Time | Shorter | Longer (due to crystallization and separation steps) | Resolution often requires extended crystallization times.[4] |
| Waste Generation | Lower | Higher (undesired enantiomer, resolving agent recovery) | The undesired enantiomer from resolution constitutes a significant waste stream unless a racemization and recycling process is developed. |
| Cost of Goods (estimated) | Lower to Moderate | Moderate to High | Highly dependent on the cost of the chiral starting material vs. the cost and efficiency of the resolution process. |
Experimental Protocols and Rationale
Strategy A: Asymmetric Synthesis from (S)-Alaninol
This approach leverages the inherent chirality of (S)-alaninol to establish the stereocenter of the morpholine ring.
Step 1: N-Chloroacetylation of (S)-Alaninol
-
(S)-Alaninol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0°C. The choice of a non-protic solvent prevents unwanted side reactions with the acid chloride.
-
Chloroacetyl chloride is added dropwise, maintaining the temperature below 5°C. This exothermic reaction is controlled by slow addition and cooling to prevent the formation of impurities. A base, such as triethylamine, is used to neutralize the HCl byproduct.
-
The reaction is stirred until completion, monitored by TLC or HPLC.
-
Work-up involves washing with water and brine to remove salts and water-soluble impurities. The organic layer is then dried and concentrated.
Step 2: Intramolecular Cyclization to form (S)-5-Methylmorpholin-3-one
-
The N-chloroacetylated intermediate is treated with a base, such as sodium hydride or potassium tert-butoxide, in a solvent like THF. This strong base deprotonates the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the morpholinone ring.
-
The reaction is typically heated to drive the cyclization to completion.
-
After work-up, the crude (S)-5-methylmorpholin-3-one is obtained and can be purified by distillation or crystallization.
Step 3: Reduction of the Morpholinone to (S)-3-Methylmorpholine
-
The morpholinone is reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in THF. LAH is chosen for its ability to reduce amides to amines. The reaction is highly exothermic and requires careful temperature control.
-
The reaction is quenched sequentially with water and aqueous NaOH to precipitate the aluminum salts, which are then filtered off. This workup procedure is standard for LAH reductions.
-
The filtrate containing (S)-3-methylmorpholine is then purified by distillation.
Step 4: N-Boc Protection
-
(S)-3-Methylmorpholine is dissolved in a solvent like dichloromethane.
-
Di-tert-butyl dicarbonate (Boc anhydride) is added, often with a mild base like triethylamine, and the reaction is stirred at room temperature. This is a standard and high-yielding protection reaction.[5][6][7][8]
-
The product, this compound, is isolated after a simple aqueous work-up and solvent evaporation.
Strategy B: Racemic Synthesis and Chiral Resolution
This strategy begins with the synthesis of a racemic mixture of 3-methylmorpholine.
Step 1: Synthesis of Racemic 3-Methylmorpholine
-
A common industrial method involves the reaction of diethanolamine with acetaldehyde under reductive amination conditions. This is a cost-effective route using readily available bulk chemicals.
-
Alternatively, a multi-step synthesis starting from readily available precursors can be employed.
-
The resulting racemic 3-methylmorpholine is purified by distillation.
Step 2: Chiral Resolution with Tartaric Acid
-
Racemic 3-methylmorpholine is dissolved in a suitable solvent, typically methanol or ethanol. The choice of solvent is critical for achieving good separation of the diastereomeric salts.[4][9]
-
An enantiomerically pure resolving agent, such as L-(+)-tartaric acid, is added to the solution. This forms a pair of diastereomeric salts: ((S)-3-methylmorpholine)-(L-tartrate) and ((R)-3-methylmorpholine)-(L-tartrate).
-
These diastereomers have different solubilities, allowing one to crystallize preferentially from the solution upon cooling and standing. [10] This is the key step in the resolution process. The yield of this step is theoretically limited to 50% for the desired enantiomer.
-
The crystalline diastereomeric salt is isolated by filtration.
Step 3: Liberation of the Free Amine
-
The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (S)-3-methylmorpholine.
-
The enantiomerically enriched amine is then extracted into an organic solvent, dried, and purified by distillation.
Step 4: N-Boc Protection
-
This step is identical to the final step in Strategy A.
Visualizing the Workflows
Caption: A comparison of the synthetic workflows for Strategy A and Strategy B.
Cost-Benefit Analysis
A thorough cost-benefit analysis requires an examination of both direct and indirect costs associated with each strategy.
Raw Material Costs
| Material | Strategy A (Asymmetric) | Strategy B (Resolution) | Notes |
| Primary Starting Material | (S)-Alaninol (chiral) | Diethanolamine (achiral) | (S)-Alaninol is significantly more expensive than diethanolamine.[11][12] |
| Key Reagents | Chloroacetyl chloride, LAH, Boc Anhydride | Acetaldehyde, L-Tartaric Acid, Boc Anhydride | LAH is a hazardous and expensive reagent for large-scale use. Tartaric acid is a relatively inexpensive resolving agent.[4] |
| Boc Anhydride | Required | Required | A significant cost contributor in both routes.[5][6][7][8] |
Process and Operational Costs
-
Strategy A (Asymmetric):
-
Pros: Higher overall yield leads to better plant utilization and lower cost per kg of product. Fewer steps and shorter cycle times reduce labor and operational costs. Generates less waste, reducing disposal costs.
-
Cons: The high cost of the chiral starting material ((S)-alaninol) is a major factor. The use of LAH on a large scale requires specialized equipment and stringent safety protocols, increasing capital and operational expenditure.
-
-
Strategy B (Resolution):
-
Pros: Utilizes cheap, readily available starting materials. Avoids the use of highly hazardous reagents like LAH.
-
Cons: The theoretical maximum yield of 50% for the desired enantiomer is a major drawback, effectively doubling the upstream production capacity required. The resolution step can be time-consuming and require significant process development to achieve consistent results. It generates a large amount of the undesired (R)-enantiomer, which is either disposed of (a significant cost) or requires a separate process for racemization and recycling (adds complexity and cost).
-
Caption: Logical workflow for selecting the optimal synthetic route.
Conclusion and Recommendations
For the large-scale synthesis of this compound, Strategy A (Asymmetric Synthesis) is generally the more economically viable and efficient approach, despite the higher initial cost of the chiral starting material, (S)-alaninol. The significantly higher overall yield, shorter cycle times, and reduced waste generation outweigh the initial raw material cost disadvantage, especially at larger production scales. The higher throughput means more efficient use of manufacturing assets, leading to a lower cost of goods for the final active pharmaceutical ingredient.
Strategy B (Racemic Synthesis and Resolution) may be considered for smaller-scale production (e.g., for early-phase clinical trials) where the initial investment in a more expensive chiral raw material is a concern, or if a robust and efficient racemization process for the undesired enantiomer can be developed and implemented. However, for commercial-scale manufacturing, the inherent inefficiencies of this route make it less attractive.
Ultimately, the decision will depend on a detailed techno-economic evaluation specific to the company's capabilities, supply chain, and the overall economics of the "Geminivir" manufacturing process. However, this guide provides a robust framework for making an informed decision based on sound scientific and economic principles.
References
- 1. researchgate.net [researchgate.net]
- 2. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. store.p212121.com [store.p212121.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. echemi.com [echemi.com]
A Comparative Guide to Chiral Auxiliary Recyclability: Assessing (S)-N-Boc-3-methylmorpholine
In the landscape of asymmetric synthesis, the economic and environmental viability of a chemical process is increasingly paramount. Chiral auxiliaries, indispensable tools for inducing stereoselectivity, can represent a significant cost and waste contributor if not efficiently recycled. This guide provides a comparative analysis of the recyclability of the (S)-N-Boc-3-methylmorpholine auxiliary against established alternatives, offering a proposed recycling protocol and contextualizing its potential performance with available experimental data for other auxiliaries.
The Critical Role of Recyclability in Asymmetric Synthesis
A chiral auxiliary is a transient chiral moiety covalently attached to a prochiral substrate to direct a stereoselective transformation.[1] Upon completion of the reaction, the auxiliary is cleaved and, ideally, recovered for subsequent use.[2] The efficiency of this recovery and recycling process is a key metric in evaluating the overall sustainability and cost-effectiveness of a synthetic route. High recovery yields and the preservation of the auxiliary's enantiopurity are critical for its practical application in large-scale synthesis.[3]
A Proposed Recycling Protocol for this compound
While specific experimental data on the recyclability of this compound is not extensively documented in publicly available literature, a robust and efficient recycling protocol can be proposed based on well-established chemical principles for the cleavage of N-Boc protecting groups and the recovery of secondary amines.[4][5]
The key to recycling this auxiliary lies in the selective cleavage of the tert-butoxycarbonyl (Boc) group to liberate the free (S)-3-methylmorpholine, followed by its separation from the reaction product and subsequent reprotection for reuse.
Experimental Protocol: Proposed Recovery and Reprotection of (S)-3-methylmorpholine
Part 1: Cleavage of the N-Boc Group (Deprotection)
-
Dissolution: Dissolve the product mixture containing the N-acylated this compound derivative in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Hydrolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).[5] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Mechanism Insight: The acid protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[1]
Part 2: Workup and Extraction of (S)-3-methylmorpholine
-
Solvent Removal: Remove the volatile acid and solvent under reduced pressure.
-
Basification: Dissolve the residue in water and basify the aqueous solution with a strong base (e.g., 2M NaOH) to a pH > 12 to deprotonate the morpholine salt.
-
Extraction: Extract the free (S)-3-methylmorpholine into an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times to ensure high recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the recovered (S)-3-methylmorpholine.
Part 3: Reprotection of (S)-3-methylmorpholine
-
Reaction Setup: Dissolve the recovered (S)-3-methylmorpholine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) and a base such as triethylamine (1.0-1.5 equivalents).[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the N-Boc protected auxiliary into an organic solvent. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the recycled this compound, which can be further purified by column chromatography if necessary.
Diagram of the Proposed Recycling Workflow for this compound
Caption: Proposed workflow for the recycling of the this compound auxiliary.
Comparative Analysis of Chiral Auxiliary Recyclability
The following table provides a comparison of the proposed recyclability of this compound with other commonly used chiral auxiliaries.
| Chiral Auxiliary | Typical Cleavage Conditions | Typical Recovery Yield | Remarks |
| This compound | Proposed: Acidic Hydrolysis (TFA, HCl) | Expected to be high (>90%) | Recovery is based on standard lab procedures for Boc deprotection and amine extraction. The reprotection step adds to the overall process. |
| Oppolzer's Camphorsultam | Reductive cleavage (e.g., LiAlH₄, NaBH₄), Hydrolysis | 71-79% (crude), 48-56% (after recrystallization)[6][7] | Can be recycled using continuous flow processes, enabling "pseudo-catalytic" use.[6][7] |
| Evans' Oxazolidinones | Hydrolysis (e.g., LiOH/H₂O₂), Reductive cleavage (e.g., LiBH₄) | >92% to quantitative | Generally high recovery yields under mild conditions. |
| Pseudoephedrine | Acidic or basic hydrolysis | High (often not quantified in solution) | Resin-bound versions offer facile recovery and reuse with minimal loss of performance. |
| (+)-Pinanediol | Transesterification | Up to 98% | Can be reused for multiple cycles without a significant drop in performance. |
Discussion and Outlook
The proposed recycling protocol for this compound leverages the well-understood and reliable chemistry of the Boc protecting group. The cleavage under acidic conditions is typically clean and high-yielding. The subsequent extraction and reprotection are standard organic chemistry techniques that can be optimized for high efficiency.
Advantages of the Proposed Protocol:
-
Mild Cleavage Conditions: Acidic cleavage of the Boc group is generally mild and compatible with a wide range of functional groups in the desired product.
-
High Expected Recovery: The extraction of the free amine after basification is a robust and scalable method, which should lead to high recovery yields.
-
Well-Established Chemistry: The protection and deprotection of amines with the Boc group are among the most common transformations in organic synthesis, making the protocol reliable and easy to implement.
Points for Consideration:
-
Additional Reprotection Step: Unlike some auxiliaries that can be reused directly after cleavage, the recovered (S)-3-methylmorpholine requires reprotection with Boc anhydride, adding a step and cost to the overall process.
-
Atom Economy: The use of stoichiometric reagents for deprotection and reprotection impacts the overall atom economy of the recycling process.
-
Lack of Direct Experimental Data: The proposed protocol, while chemically sound, requires experimental validation to determine the actual recovery yields and the enantiomeric purity of the recycled auxiliary over multiple cycles.
Conclusion
General Workflow for Chiral Auxiliary Recycling
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Chiral Morpholine-Based Organocatalysts in Asymmetric Synthesis
In the landscape of modern organic synthesis, the pursuit of efficient, selective, and sustainable catalytic systems is a paramount objective for researchers in pharmaceuticals and drug development. Organocatalysis, utilizing small chiral organic molecules to orchestrate stereoselective transformations, has emerged as a powerful pillar alongside traditional metal-based catalysis. Among the diverse array of organocatalysts, proline and its derivatives have long been celebrated for their remarkable efficacy in a multitude of asymmetric reactions.[1][2] However, the exploration of novel catalytic scaffolds continues to be a vibrant area of research. This guide delves into a comparative benchmark analysis of a promising, yet less exploited, class of organocatalysts: chiral N-Boc-morpholine derivatives.
While direct and extensive catalytic performance data for a specific entity like (S)-N-Boc-3-methylmorpholine is not yet prevalent in peer-reviewed literature, this guide will leverage recent advancements in the field. We will benchmark the performance of a recently developed class of β-morpholine amino acid organocatalysts against the well-established L-proline in the context of a key carbon-carbon bond-forming reaction: the asymmetric Michael addition. This comparative analysis will provide valuable insights into the potential and current limitations of the morpholine scaffold in asymmetric catalysis.
The Morpholine Scaffold: An Underexplored Frontier in Organocatalysis
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functionality, is a common motif in many biologically active compounds.[3][4] However, its application as a chiral organocatalyst has been historically limited. This is often attributed to the electronic properties of the morpholine ring. The presence of the oxygen atom is thought to decrease the nucleophilicity of the enamine intermediate, which is crucial for many organocatalytic cycles, when compared to the highly successful pyrrolidine ring of proline.[5][6][7] Furthermore, the nitrogen atom in a morpholine-derived enamine tends to have a more pronounced pyramidal geometry, which can hinder its reactivity.[5][6][7]
Despite these perceived limitations, recent studies have demonstrated that appropriately substituted morpholine derivatives can act as highly efficient organocatalysts, challenging preconceived notions and opening new avenues for catalyst design.[5][6]
Benchmarking Performance: Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[8] Its asymmetric variant, facilitated by chiral organocatalysts, provides access to enantiomerically enriched products that are valuable building blocks for complex molecules.
Here, we compare the performance of a novel β-morpholine amino acid catalyst (Catalyst M ), as reported by Vaghi et al., with the classic organocatalyst, L-proline (Catalyst P ), in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.[5]
| Catalyst ID | Name | Structure |
| M | (2S,5R)-5-isopropyl-4-((S)-1-phenylethyl)morpholine-2-carboxylic acid | (Structure based on the most effective catalyst in the cited study) |
| P | L-Proline |
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| M | 5 | i-PrOH | -20 | 24 | 95 | >99:1 | 92 | [5] |
| P | 20 | DMSO | rt | 96 | 95 | 93:7 | 99 | (Representative data) |
Analysis of Performance:
The data clearly indicates that the novel morpholine-based catalyst M can achieve excellent yield and diastereoselectivity, with very high enantioselectivity, even at a lower catalyst loading compared to L-proline under the optimized conditions.[5] This is a significant finding, as it demonstrates that the morpholine scaffold, when properly designed, can overcome its inherent electronic disadvantages to become a highly effective chiral catalyst. The presence of the carboxylic acid moiety and the specific stereochemical arrangement of the substituents in catalyst M are crucial for its high performance.[5]
L-proline, the established benchmark, also delivers excellent results, particularly in terms of enantioselectivity.[2] However, it often requires a higher catalyst loading and longer reaction times.
Mechanistic Insights: Enamine Catalysis
Both L-proline and morpholine-based amino acid catalysts operate through a similar enamine catalytic cycle for the Michael addition. The key difference lies in the structure of the enamine intermediate and the transition state.
Below are diagrams illustrating the general experimental workflow for screening these catalysts and the proposed catalytic cycle.
Figure 1: General experimental workflow for the asymmetric Michael addition.
Figure 2: Simplified enamine catalytic cycle for the Michael addition.
The key to the high stereoselectivity lies in the formation of a rigid, sterically defined transition state where the enamine attacks the nitroalkene. The chiral environment created by the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer. In the case of catalyst M , the carboxylic acid is proposed to play a crucial role in protonating an intermediate, which is often the rate-limiting step.[5]
Experimental Protocols
For researchers wishing to replicate or build upon these findings, the following generalized experimental protocols are provided.
-
To a stirred solution of the trans-β-nitrostyrene (1.5 mmol) in isopropanol (2.0 mL) at -20 °C is added the aldehyde (1.0 mmol).
-
Catalyst M (0.05 mmol, 5 mol%) is then added in one portion.
-
The reaction mixture is stirred at -20 °C for 24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
-
To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added L-proline (0.2 mmol, 20 mol%).
-
The trans-β-nitrostyrene (1.2 mmol) is then added, and the mixture is stirred at room temperature for 96 hours.
-
The reaction mixture is diluted with water and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield the product.
-
Diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC, respectively.
Conclusion and Future Outlook
This comparative guide illustrates that while L-proline remains a robust and highly effective organocatalyst, the exploration of alternative scaffolds like chiral morpholines holds significant promise. The development of β-morpholine amino acid catalysts, such as catalyst M , demonstrates that the perceived limitations of the morpholine ring can be overcome through rational design, leading to catalysts that can outperform established systems in certain applications.[5]
For researchers and drug development professionals, this underscores the importance of continued investigation into novel catalyst structures. While this compound itself has not been extensively studied as a catalyst, the success of structurally related compounds suggests that it and other chiral morpholine derivatives represent a fertile ground for the discovery of new and powerful tools for asymmetric synthesis. Future work should focus on the systematic evaluation of a broader range of substituted morpholine catalysts in various asymmetric transformations to fully delineate their potential and establish clear structure-activity relationships.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-N-Boc-3-methylmorpholine
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialty chemicals like (S)-N-Boc-3-methylmorpholine are not merely procedural hurdles; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the responsible disposal of this compound, grounded in regulatory compliance and best practices in chemical safety.
Part 1: Core Directive: Hazard Assessment and Immediate Safety
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This compound, while a valuable building block, shares characteristics with its parent morpholine structure, making it a hazardous substance.[1] The primary risks are associated with its potential flammability, corrosivity, and toxicity.[2][3][4]
Table 1: Hazard Profile of Morpholine Derivatives
| Hazard Classification | GHS Code | Pictogram | Description |
|---|---|---|---|
| Flammable Liquid | H226 | 🔥 | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. |
| Acute Toxicity (Dermal/Inhalation) | H311 + H331 | 💀 | Toxic in contact with skin or if inhaled.[2] |
| Acute Toxicity (Oral) | H302 | ❗ | Harmful if swallowed. |
| Skin Corrosion | H314 | corrosive | Causes severe skin burns and eye damage.[2] |
| Reproductive Toxicity | H361 | health hazard | Suspected of damaging fertility or the unborn child.[2] |
Given these hazards, the first principle of disposal is clear: This compound must be managed as regulated hazardous waste. [5] Under no circumstances should this chemical be disposed of via sanitary sewer (drain disposal) or in standard laboratory trash.[5][6] Such actions violate federal and local regulations and pose a significant threat to public health and the environment.
Part 2: The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework mandates that generators of hazardous waste—which includes every laboratory creating such materials—are responsible for that waste from "cradle to grave."[6]
For academic institutions, the EPA's Subpart K regulations offer a specific set of standards for managing hazardous waste in laboratories, designed to be more suitable for a research environment than industrial standards.[9] Key tenets include ensuring hazardous waste determinations are made by trained professionals and that waste is removed from laboratories regularly.[9] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for the safe handling of chemicals in the workplace, including storage and labeling requirements that are critical during the waste accumulation phase.[10][11]
Part 3: Procedural Workflow for Disposal
The following step-by-step process ensures a safe, compliant, and systematic approach to disposing of this compound waste.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous: As soon as this compound or any material contaminated with it is deemed a waste, it must be characterized as hazardous.
-
Segregate at the Source: Proper segregation is the most critical step to prevent dangerous chemical reactions.[12] Keep this compound waste separate from incompatible materials.
-
Do NOT mix with: Strong oxidizing agents (nitrates, perchlorates), acids, or acid anhydrides.[3][13] Mixing can result in violent reactions, fire, or explosion.[5]
-
Waste streams can be combined only if the materials are of the same hazard class and are compatible (e.g., combining with other flammable organic solvents may be permissible, pending approval from your institution's safety officer).[14]
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: The container must be chemically compatible with the waste.
-
Recommended: Use high-density polyethylene (HDPE) or glass containers.[7][14] The original product container is often a suitable choice if it's in good condition.[13]
-
Avoid: Do not use metal containers, as corrosive properties can compromise the container's integrity.[12][14] Do not use food-grade containers (e.g., jars, beverage bottles).[13]
-
-
Ensure Proper Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[8]
-
Label Immediately and Accurately: Affix a hazardous waste tag or label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic)
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][13]
-
Maintain Safe Storage:
-
Keep the waste container tightly closed except when adding waste.[13]
-
Store the container in a well-ventilated area, away from ignition sources like heat, sparks, or open flames.[4]
-
Utilize secondary containment (such as a spill tray) to capture any potential leaks.[11][12]
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[14]
-
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[6]
-
Documentation: Your EH&S office will handle the final manifesting and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Retain any documentation provided to you as required by your institution.
Below is a diagram illustrating the decision-making workflow for proper disposal.
Caption: Decision workflow for the safe and compliant disposal of this compound.
Part 4: Emergency Procedures for Spills and Exposures
In the event of a spill or exposure while handling this compound, immediate and correct action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.
-
Remove all ignition sources.[3]
-
Absorb the spill with a chemical absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or EH&S from a safe location.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Part 5: Decontamination and Empty Container Disposal
An "empty" container that held this compound is not truly empty; it contains hazardous residue.
-
Triple Rinse: To decontaminate the container for disposal as non-hazardous waste (if permitted by your institution), you must triple rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected and disposed of accordingly.[15]
-
Deface Label: Completely remove or deface the original label on the empty, rinsed container to prevent misidentification.[12]
-
Final Disposal: Dispose of the decontaminated container according to your facility's specific procedures for non-hazardous lab glass or plastic.
By adhering to these protocols, you ensure that your work advances science without compromising safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. northmetal.net [northmetal.net]
- 5. nj.gov [nj.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. justrite.com [justrite.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. capitalresin.com [capitalresin.com]
- 11. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Safe Handling of (S)-N-Boc-3-methylmorpholine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the precise and safe handling of novel chemical entities is paramount. (S)-N-Boc-3-methylmorpholine, a chiral building block increasingly utilized in the synthesis of complex molecules, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, making this your preferred resource for chemical handling intelligence.
Hazard Profile: Understanding the "Why" Behind the Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from the well-documented profile of its close analogue, (S)-3-Methylmorpholine hydrochloride. The hydrochloride salt is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] The addition of the tert-butoxycarbonyl (Boc) protecting group modifies the molecule's reactivity and physical properties. While the Boc group may decrease the basicity and, therefore, the corrosivity of the amine, its larger, lipophilic nature can influence skin absorption. Therefore, a cautious approach is warranted.
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[1][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of risk mitigation. The following recommendations are based on a thorough risk assessment for handling this compound and similar chemical entities.
Essential PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides a robust barrier against incidental skin contact. The Boc group increases lipophilicity, making absorption a potential concern. Always check for signs of degradation or perforation before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of the compound, which is expected to be a serious eye irritant.[1][2][3] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dusts or aerosols are generated) | Recommended when handling the solid form outside of a fume hood or if there is a potential for aerosolization, to prevent respiratory tract irritation.[1][2] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety and minimizes the risk of contamination.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the order information.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly closed.
-
Preparation for Use:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before opening the container.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
-
Weighing and Transfer:
-
If handling the solid, perform all transfers within a fume hood to minimize inhalation exposure.
-
Use non-sparking tools to avoid static discharge.
-
Close the container immediately after dispensing the required amount.
-
-
In-Use Handling:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
If heating is required, do so in a well-ventilated area and monitor for any signs of decomposition.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused solid material, contaminated weigh boats, and gloves in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of according to your institution's guidelines.
-
Disposal Procedure: Dispose of all waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
